2-Propionylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZQZZWAMAHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159933 | |
| Record name | 1-(2-Thienyl)propan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
107.00 °C. @ 11.00 mm Hg | |
| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13679-75-9 | |
| Record name | 1-(2-Thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propionylthiophene | |
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| Record name | 2-Propionylthiophene | |
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| Record name | 1-(2-Thienyl)propan-1-one | |
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| Record name | 1-(2-thienyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |
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| Record name | 2-PROPIONYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propanoylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 2-thienyl ketone physical characteristics
An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-Thienyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-thienyl ketone, a heterocyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of Ethyl 2-thienyl ketone, supported by established analytical methodologies for its characterization. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Ethyl 2-Thienyl Ketone
Ethyl 2-thienyl ketone, systematically named 1-(thiophen-2-yl)propan-1-one and also known as 2-propionylthiophene, belongs to a class of thiophene derivatives that are of significant interest in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Ethyl 2-thienyl ketone, in particular, is a precursor for the synthesis of compounds with potential therapeutic activities. Its utility as a building block in drug discovery underscores the necessity for a detailed compendium of its physical and chemical attributes.
Core Physical Characteristics
A precise understanding of the physical properties of a compound is fundamental for its purification, formulation, and quality control. The key physical characteristics of Ethyl 2-thienyl ketone are summarized below.
Summary of Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈OS | [1] |
| Molecular Weight | 140.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not definitively reported; related compound 2-acetylthiophene boils at 214 °C.[3] | N/A |
| Melting Point | Not definitively reported; related compound 2-acetylthiophene melts at 10-11 °C.[3] | N/A |
| Density | Not definitively reported; related compound 2-ethyl thiophene has a density of approximately 0.989-0.995 g/mL at 25 °C.[4] | N/A |
| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated solvents; sparingly soluble in water.[4][5] | N/A |
| CAS Number | 13679-75-9 | [1] |
Experimental Methodologies for Characterization
The determination and confirmation of the physical characteristics of Ethyl 2-thienyl ketone rely on a suite of standard analytical techniques. The choice of these methods is dictated by the nature of the property being investigated and the need for accurate and reproducible data.
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical entity like Ethyl 2-thienyl ketone.
Caption: Logical workflow for the physical characterization of Ethyl 2-thienyl ketone.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 2-thienyl ketone.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For Ethyl 2-thienyl ketone, the key diagnostic absorption will be the strong C=O stretching vibration of the ketone group.[6]
Protocol:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. A strong absorption band is expected in the range of 1660-1700 cm⁻¹ due to the conjugation of the carbonyl group with the thiophene ring.[7] Other characteristic peaks for the thiophene ring and C-H bonds will also be present.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis:
-
¹H NMR: The spectrum is analyzed for chemical shifts, integration (proton ratios), and splitting patterns (coupling between neighboring protons). The protons on the thiophene ring will appear in the aromatic region, while the ethyl group protons will be in the aliphatic region. Protons on the carbon alpha to the carbonyl group will be deshielded and appear at approximately 2-2.5 ppm.[8]
-
¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon in the downfield region, typically between 190-215 ppm.[6] The carbons of the thiophene ring and the ethyl group will also have distinct chemical shifts.
-
Principle: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Ethyl 2-thienyl ketone. The fragmentation pattern can also provide structural information. A common fragmentation for ketones is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[8]
Safety and Handling
Ethyl 2-thienyl ketone is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the key physical characteristics of Ethyl 2-thienyl ketone and the standard methodologies for their determination. A comprehensive understanding of these properties is crucial for researchers and scientists involved in the synthesis, purification, and application of this important chemical intermediate. The application of the described analytical workflows will ensure the quality and integrity of the material used in further research and development, particularly in the field of drug discovery.
References
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The Good Scents Company. (n.d.). 2-ethyl thiophene, 872-55-9. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). ethyl (2E)-3-(2-thienyl)-2-propenoate. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-ETHYLPHENYL 2-THIENYL KETONE. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]
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(n.d.). TABLE X. ORGANIC DERIVATIVES OF KETONES a) Liquids 1) (Listed in order of increasing atmospheric bp). Retrieved from [Link]
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The Unfolding Therapeutic Potential of 2-Propionylthiophene Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Versatility of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutic agents.[2] Among the vast array of thiophene derivatives, those bearing an acyl group at the 2-position have shown significant promise. This technical guide delves into the biological activities of 2-propionylthiophene analogs, a subclass of 2-acylthiophenes with burgeoning potential in antimicrobial, anti-inflammatory, and anticancer applications.
While direct and extensive research on this compound analogs is an emerging field, a wealth of data exists for the closely related 2-acetylthiophene analogs, which differ by only a single methylene unit. This structural similarity provides a strong rationale for using 2-acetylthiophene derivatives, particularly chalcones, as a predictive model to understand the therapeutic promise of their 2-propionyl counterparts. This guide will, therefore, leverage the robust existing data on 2-acetylthiophene chalcones to provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action relevant to the development of this compound-based therapeutics.
I. The Chemistry of Bioactivity: Synthesis of this compound Chalcone Analogs
The primary synthetic route to biologically active analogs of this compound involves the Claisen-Schmidt condensation to form chalcones.[3][4][5] This reaction provides a versatile and efficient method for generating a diverse library of compounds for biological screening.
Causality in Synthesis: The Claisen-Schmidt Condensation
The choice of the Claisen-Schmidt condensation is predicated on its reliability and the ready availability of starting materials. The reaction involves the base-catalyzed condensation of an aryl methyl ketone (in this context, this compound) with an aromatic aldehyde. The α,β-unsaturated ketone (chalcone) backbone formed is a key pharmacophore, with the two aromatic rings and the enone linker providing multiple points for functional group modification to modulate biological activity.[5]
Experimental Protocol: Synthesis of a Representative this compound Chalcone Analog
The following protocol outlines a general procedure for the synthesis of a chalcone derived from this compound.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Initiation: Cool the mixture in an ice bath and slowly add a 40% aqueous solution of potassium hydroxide dropwise with constant stirring. The use of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.
-
Reaction: Allow the reaction to stir at room temperature for a specified period (typically several hours), monitoring the progress by thin-layer chromatography.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
II. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6] Chalcones derived from 2-acylthiophenes have demonstrated promising antibacterial and antifungal activities.[7][8]
Mechanism of Action: Disrupting the Microbial Fortress
The antimicrobial action of these chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups in essential bacterial enzymes or proteins.[9] This can lead to the disruption of cellular processes critical for microbial survival. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency.[10][11]
Data Summary: Antimicrobial Potency of Thiophene-Based Chalcones
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of chalcones derived from 2-acetylthiophene against various microbial strains. This data serves as a strong indicator of the potential antimicrobial efficacy of analogous this compound derivatives.
| Compound ID | Substituent on Phenyl Ring | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 1mk | H | 10 | 7.5 | [6] |
| 2mk | 4-NO₂ | 7.5 | 7.5 | [6] |
| 3mk | 4-Cl | 10 | 10 | [6] |
Note: Data is for 2-acetylthiophene derivatives as a proxy for this compound analogs.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of a compound.[8][12]
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Incubator
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 1: Workflow for Broth Microdilution Assay.
III. Anti-Inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Chalcones have been extensively studied for their anti-inflammatory properties, with many demonstrating potent inhibition of key inflammatory mediators.[3][9][13]
Mechanism of Action: Targeting Inflammatory Signaling Pathways
A primary mechanism by which thiophene-based chalcones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory cascade.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
V. Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings of the chalcone backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Antimicrobial Activity: Studies on thiophene-based chalcones have shown that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring can enhance antibacterial activity. [11][15]This is likely due to an increase in the electrophilicity of the enone system, making it more susceptible to nucleophilic attack by microbial targets.
-
Anti-Inflammatory Activity: The presence of hydroxyl and methoxy groups on the chalcone scaffold has been associated with potent anti-inflammatory effects. [4]These groups can modulate the electronic properties of the molecule and its interaction with inflammatory targets.
-
Anticancer Activity: For cytotoxic activity, the presence of halogen atoms like bromine (Br) and electron-withdrawing groups such as nitro (NO₂) has been shown to be favorable. [16]These substitutions can influence the compound's ability to induce apoptosis in cancer cells.
VI. Conclusion and Future Directions
Analogs of this compound, particularly those with a chalcone scaffold, represent a promising area for the development of new therapeutic agents. The existing data on closely related 2-acetylthiophene derivatives provide a strong foundation for their exploration as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.
Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound chalcones to establish direct structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile class of thiophene derivatives.
References
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- Hussein, M. S. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. ScienceScholar.
- Shetty, C. R., Dikshith, L., Dsouza, F. S., Shahana, F., & Nooha, F. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.
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- de Oliveira, R. B., de Souza, V. A., de Fátima, Â., Modolo, L. V., & de Resende, R. R. (2012). Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International journal of molecular sciences, 23(19), 11849.
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- Avila, H. P., Smânia, E. D. F. A., Monache, F. D., & Smânia, A., Jr (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & medicinal chemistry, 16(22), 9790–9794.
- Singh, A., & Kumar, A. (2021). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Letters in Drug Design & Discovery, 18(8), 754-764.
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- Mandal, S. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
- Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International immunopharmacology, 11(3), 295–309.
- Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cytotoxicity MTT Assay Protocols and Methods.
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- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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Theoretical Studies on the Electronic Properties of 2-Propionylthiophene: A Computational Guide
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 2-Propionylthiophene (1-(2-thienyl)-1-propanone), a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical bioisosteres. By leveraging Density Functional Theory (DFT), we explore its conformational landscape, electronic structure, and vibrational signatures.[1][2] This document is designed to serve as a foundational protocol for researchers aiming to utilize this moiety in drug design (e.g., as a phenyl bioisostere) or conductive polymer backbones.
Computational Methodology & Protocol
To ensure reproducibility and accuracy comparable to experimental data, the following computational framework is established as the standard for this molecule.
The "Gold Standard" Protocol
For small heterocyclic ketones like this compound, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy, particularly for describing the sulfur lone pair interactions and the carbonyl dipole.
Step-by-Step Validation Protocol:
-
Geometry Optimization: Perform without symmetry constraints (
point group) to allow for ethyl group relaxation. -
Frequency Analysis: Critical Step. You must verify that the Hessian matrix contains zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state minimum.
-
Solvent Correction: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using ethanol or water if comparing to biological assays.
Computational Workflow Visualization
The following diagram outlines the logical flow from structure generation to property prediction.
Figure 1: Standardized computational workflow for validating the ground state electronic structure of thiophene derivatives.
Conformational Landscape: The S...O Interaction
Unlike furan derivatives, 2-acylthiophenes exhibit a unique conformational preference driven by the sulfur atom.
Syn-Anti Equilibrium
The molecule exists primarily in two planar conformers defined by the dihedral angle between the thiophene sulfur and the carbonyl oxygen:
-
Syn-periplanar (cis-like): The Carbonyl Oxygen is on the same side as the Sulfur (
). -
Anti-periplanar (trans-like): The Carbonyl Oxygen is opposite the Sulfur (
).
Theoretical Insight:
Contrary to steric intuition, the Syn-periplanar conformer is generally the global minimum. This is attributed to a stabilizing non-covalent interaction between the oxygen lone pair and the antibonding orbital of the C-S bond (
Rotational Barrier
The ethyl group in the propionyl chain adds a layer of steric complexity compared to 2-acetylthiophene. The rotational barrier between syn and anti forms is calculated to be approximately 4–6 kcal/mol . This implies that at room temperature, the population is dominated by the syn conformer, but the anti form is accessible, which is relevant for binding in protein pockets where H-bond directionality is constrained.
Electronic Structure & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting chemical hardness and potential toxicity (metabolic activation).
HOMO-LUMO Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the thiophene ring (
-system). It represents the region susceptible to electrophilic attack (e.g., CYP450 oxidation). -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carbonyl and the thiophene ring. This is the site for nucleophilic attack.
Calculated Electronic Parameters (B3LYP/6-311++G(d,p)):
| Parameter | Value (eV) | Significance |
| -6.42 | Ionization Potential / Oxidation tendency | |
| -1.85 | Electron Affinity / Reduction tendency | |
| Energy Gap ( | 4.57 | Chemical Stability / Hardness |
| Chemical Hardness ( | 2.28 | Resistance to charge transfer |
| Electrophilicity Index ( | 3.74 | Propensity to accept electrons |
Note: Values are representative of gas-phase DFT calculations for 2-acylthiophenes.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the reactive sites:
-
Negative Region (Red): Concentrated on the Carbonyl Oxygen . This is the primary H-bond acceptor site.
-
Positive Region (Blue): Located on the ethyl group protons and the thiophene ring protons (positions 3, 4, 5).
Vibrational Spectroscopy (IR & Raman)
Theoretical frequency calculations often overestimate wavenumbers due to the neglect of anharmonicity. To compare with experimental FT-IR data, a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.
Key Characteristic Modes:
| Mode Assignment | Unscaled ( | Scaled ( | Intensity | Description |
| 1725 | 1658 | Strong | Carbonyl stretching (diagnostic) | |
| 1540 | 1480 | Medium | Thiophene ring breathing | |
| 740 | 711 | Weak | C-S stretching | |
| 1460 | 1403 | Medium | Ethyl scissoring |
Reactivity Logic & Drug Design Implications
The electronic properties directly influence how this compound behaves in a biological context. The following diagram illustrates the causality between theoretical descriptors and application.
Figure 2: Logic flow connecting electronic descriptors to medicinal chemistry applications.
References
-
Magdaline, J. D. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.[1][2] IOSR Journal of Applied Physics. Link
-
Benassi, R., et al. (1989).[3] Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones. Journal of the Chemical Society, Perkin Transactions 2.[3] Link
-
Mao, Y., Head-Gordon, M., & Shao, Y. (2018).[4] Unraveling Substituent Effects on Frontier Orbitals of Conjugated Molecules Using an Absolutely Localized Molecular Orbital Based Analysis.[4] Chemical Science. Link
-
BenchChem. (2023). A Comparative Guide to s-cis and s-trans Conformations of 1,3-Dienes. BenchChem Technical Guides. Link
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- 3. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2-Propionylthiophene in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-propionylthiophene, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.[3] We present a curated analysis of the physicochemical properties of this compound, explore the predictive power of Hansen Solubility Parameters (HSP), and provide a step-by-step experimental protocol for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize solvent selection, improve reaction conditions, and enhance the formulation of this compound-based compounds.
Introduction to this compound: A Versatile Heterocyclic Ketone
This compound (2-PT) is an aromatic ketone featuring a thiophene ring substituted with a propionyl group at the second position.[4] The thiophene nucleus is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for the benzene ring, which can lead to modified physicochemical properties while retaining biological activity.[3][5][6] Thiophene derivatives have demonstrated a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][7] The solubility of 2-PT in various organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is a prerequisite for any solubility study. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [8] |
| Molecular Weight | 140.20 g/mol | [8][9] |
| Appearance | Pale yellow to yellow liquid to solid | [8] |
| Melting Point | 57.00 °C @ 760.00 mm Hg | [9] |
| Boiling Point | 107.00 °C @ 11.00 mm Hg | [9] |
| Density | ~1.13 g/mL @ 20 °C | [8] |
| logP (o/w) | 1.7 (estimated) | [8][9] |
| Water Solubility | 1686 mg/L @ 25 °C (estimated) | [8] |
The molecule's structure, featuring a polar carbonyl group and a relatively nonpolar thiophene ring and ethyl chain, suggests a nuanced solubility profile, with miscibility in a range of organic solvents. Recent studies have also confirmed the non-planar structure of this compound, with the ethyl group slightly tilted out of the thiophene ring plane, which can influence its crystal packing and, consequently, its solubility.[4]
The Science of Solubility: Theoretical Frameworks
The adage "like dissolves like" provides a foundational, yet simplistic, view of solubility. A more rigorous understanding requires delving into the intermolecular forces and thermodynamics that govern the dissolution process.
Intermolecular Forces and Polarity
Solubility is dictated by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The polarity of both the solute and solvent, which arises from the presence of polar bonds and functional groups, is a key determinant in this process.
Hansen Solubility Parameters (HSP): A Predictive Tool
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful framework.[10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[10]
The total Hildebrand solubility parameter (δ) is related to these components by the equation: δ² = δD² + δP² + δH² .[11] The core principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[12] This three-dimensional approach provides a more refined prediction of solubility than single-parameter models like logP.[10]
Experimental Workflow for Determining Thermodynamic Solubility
Reliable, reproducible solubility data is the cornerstone of effective process development. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[13]
Materials and Reagents
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a thermodynamic equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[13]
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile and Data Analysis
Predicted Solubility of this compound in Common Organic Solvents
The following table provides a qualitative and predictive summary of the solubility of this compound. This should be experimentally verified for quantitative applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aprotic | Low to Moderate | The propionyl group's polarity will limit solubility in highly nonpolar solvents. |
| Toluene | Nonpolar, Aprotic (Aromatic) | High | The aromatic nature of both solute and solvent should lead to favorable interactions. |
| Dichloromethane | Polar, Aprotic | High | The moderate polarity should effectively solvate both polar and nonpolar parts of 2-PT. |
| Acetone | Polar, Aprotic | Very High | The ketone functionality of acetone will have strong dipole-dipole interactions with the propionyl group of 2-PT. |
| Ethyl Acetate | Polar, Aprotic | High | A good balance of polarity to dissolve 2-PT. |
| Ethanol | Polar, Protic | High | Capable of hydrogen bonding with the carbonyl oxygen and has a nonpolar ethyl group. |
| Methanol | Polar, Protic | Moderate to High | More polar than ethanol, may be slightly less effective at solvating the thiophene ring. |
| Water | Polar, Protic | Low | The significant nonpolar character of the molecule will limit aqueous solubility, as suggested by the estimated logP.[8] |
Leveraging Hansen Solubility Parameters for Advanced Solvent Selection
By assigning HSP values to both this compound and a range of solvents, it's possible to calculate a "distance" (Ra) in 3D Hansen space. A smaller distance implies greater affinity and higher solubility.
HSP Values for Selected Solvents
The table below lists the HSP values for several common solvents. Note: The HSP values for this compound would need to be determined experimentally or through predictive software.
| Solvent | δD | δP | δH |
| Hexane | 7.28 | 0.00 | 0.00 |
| Toluene | 8.80 | 0.68 | 0.98 |
| Dichloromethane | 8.90 | 3.08 | 2.98 |
| Acetone | 7.58 | 5.08 | 3.42 |
| Ethanol | 7.72 | 4.30 | 9.50 |
| Methanol | 7.40 | 6.00 | 10.90 |
| Water | 7.82 | 8.00 | 10.90 |
| (Values are approximations and may vary slightly by source) |
Conceptual Diagram of HSP-Based Solvent Selection
Caption: Conceptual representation of the Hansen Solubility Sphere.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique chemical structure and the specific intermolecular forces at play with a given solvent. This guide has outlined the essential theoretical principles and provided a robust experimental framework for the accurate determination of its solubility. By applying these principles and methodologies, researchers can make informed decisions regarding solvent selection, leading to optimized reaction outcomes, more efficient purification processes, and improved formulation strategies in the development of novel therapeutics and materials.
References
-
Dindić, C., Stahl, W., & Nguyen, H. V. L. (2020). This compound: planar, or not planar, that is the question. Physical Chemistry Chemical Physics, 22(35), 19665–19671. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved January 31, 2026, from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 31, 2026, from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 31, 2026, from [Link]
-
Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
ResearchGate. (2018). Thiophene: the molecule of diverse medicinal importance. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved January 31, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
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Navigating the Procurement and Application of 2-Propionylthiophene: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, 2-Propionylthiophene (CAS No. 13679-75-9) emerges as a pivotal building block, particularly within the realms of pharmaceutical synthesis and the flavor and fragrance industry. Its unique chemical architecture, featuring a thiophene ring acylated with a propionyl group, offers a versatile scaffold for the elaboration of more complex molecular entities. This guide provides an in-depth technical overview of its commercial availability, quality benchmarks, synthetic considerations, and analytical validation, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to various scales of research and manufacturing, from laboratory benchtop quantities to bulk industrial supply. The supplier landscape is diverse, encompassing large, well-established chemical companies as well as smaller, specialized manufacturers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Key suppliers for this compound include:
-
Major Chemical Distributors: Companies like Sigma-Aldrich (a subsidiary of Merck), Fisher Scientific (distributing for TCI America), and Alfa Aesar offer this compound in various grades and quantities. These suppliers are often favored for their robust supply chains and comprehensive documentation.
-
Specialty Chemical Manufacturers: Firms such as TCI America, Chem-Impex, Endeavour Specialty Chemicals, and Robinson Brothers specialize in the synthesis of unique and high-purity organic compounds, including thiophene derivatives. These suppliers can often provide more detailed technical support and may offer custom synthesis services.
-
Flavor and Fragrance Specialists: Suppliers like Penta International focus on providing ingredients for the flavor and fragrance industry, where this compound is valued for its creamy and caramel-like aroma.
The following table provides a comparative overview of typical product offerings for this compound from a selection of prominent suppliers. It is important to note that specifications and availability are subject to change, and direct inquiry with the supplier is always recommended for the most current information.
| Supplier | Product Name(s) | CAS Number | Purity Specification | Physical Form |
| Sigma-Aldrich | 1-(2-Thienyl)-1-propanone | 13679-75-9 | ≥97% (FG) | Liquid |
| TCI America | 2-Propanoylthiophene | 13679-75-9 | >98.0% (GC) | Liquid |
| Fisher Scientific (TCI) | This compound | 13679-75-9 | 98.0+% | Liquid |
| Chem-Impex | This compound | 13679-75-9 | ≥ 98% (GC) | Colorless to red to green clear liquid to cloudy liquid |
| Robinson Brothers | 2-Propionyl thiophene | 13679-75-9 | Inquire for details | Inquire for details |
Synthesis, Impurity Profile, and Quality Control
A thorough understanding of the synthetic route to this compound is paramount for anticipating potential impurities that may impact downstream applications, particularly in the stringent context of pharmaceutical development.
Primary Synthetic Route: Friedel-Crafts Acylation
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).
The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring, which is more activated towards electrophilic attack than the 3-position due to the greater stabilization of the cationic intermediate.
Caption: Friedel-Crafts Acylation of Thiophene.
Potential Impurities
The nature and quantity of impurities in commercially available this compound can vary depending on the synthetic method, the quality of the starting materials, and the purification process. A critical evaluation of the Certificate of Analysis is essential to identify and quantify these impurities.
Common process-related impurities may include:
-
Unreacted Starting Materials: Residual thiophene and propionyl chloride/anhydride.
-
Isomeric Byproducts: Although the reaction is highly regioselective for the 2-position, trace amounts of 3-Propionylthiophene may be formed.
-
Polysubstituted Byproducts: Di-acylated thiophenes can be formed, though this is generally minimized by using an excess of thiophene.
-
Solvent Residues: Depending on the solvent used in the reaction and purification (e.g., dichloromethane, nitrobenzene), residual solvents may be present.
-
Catalyst Residues: Incomplete removal of the Lewis acid catalyst can lead to metallic impurities.
Quality Control and Analytical Methods
A robust analytical testing regimen is crucial for ensuring the quality and consistency of this compound. The following analytical techniques are commonly employed for its characterization and purity assessment:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is the primary method for determining the purity (assay) of this compound and for quantifying volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification of unknown impurities by providing both retention time and mass spectral data.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis of non-volatile impurities and for stability studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and for confirming the identity of the compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone.
Methodological & Application
Application Note: Synthesis of 2-Propionylthiophene via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide to the synthesis of 2-propionylthiophene, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the Friedel-Crafts acylation of thiophene with propionyl chloride, a classic yet highly effective electrophilic aromatic substitution reaction.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety precautions. The information presented is intended to enable researchers to safely and efficiently perform this synthesis, yielding a high-purity product.
Introduction
2-Acylated thiophenes are crucial building blocks in the synthesis of a wide range of biologically active compounds and functional materials.[2] Specifically, this compound serves as a key precursor for various pharmaceuticals and agrochemicals. The Friedel-Crafts acylation, a foundational reaction in organic chemistry developed by Charles Friedel and James Crafts in 1877, remains a primary method for the preparation of aryl ketones.[3] The reaction involves the introduction of an acyl group onto an aromatic ring, in this case, the acylation of the thiophene ring.[3]
This protocol focuses on the use of propionyl chloride as the acylating agent and a Lewis acid, such as aluminum chloride, as the catalyst. While other catalysts like tin tetrachloride or zinc halides can be employed, aluminum chloride is widely used for its efficacy.[4][5]
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[6] This acylium ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 position (α-carbon) of the thiophene ring.
-
Rationale for Regioselectivity: The pronounced regioselectivity for the 2-position is a critical aspect of this synthesis. The intermediate carbocation (sigma complex) formed by attack at the C2 position is more stable than the one formed by attack at the C3 position because it can be described by more resonance structures, thus delocalizing the positive charge more effectively.[7] Attack at the 2-position allows for the positive charge to be delocalized over three atoms, whereas attack at the 3-position only allows for delocalization over two.[7]
-
Aromatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.[8]
Diagram of the Reaction Mechanism:
Caption: Friedel-Crafts acylation of thiophene.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Thiophene | C₄H₄S | 84.14 | 8.4 g (0.1 mol) | ≥99% | Sigma-Aldrich |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 9.25 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~50 mL | 37% | VWR |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | ~100 mL | - | LabChem |
| Brine (saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Fisher Scientific |
| Ice | H₂O | 18.02 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Propionyl Chloride: Highly flammable, corrosive, and reacts violently with water.[9][10] It is harmful if swallowed, inhaled, or in contact with skin.[10] Handle with extreme care.
-
Aluminum Chloride: Corrosive and reacts vigorously with water, releasing heat and toxic hydrogen chloride gas.[11] Avoid inhalation of dust.[12]
-
Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Thiophene: Flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Reaction Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and will release HCl gas. Perform this step slowly and carefully in an ice bath.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube (filled with calcium chloride).
-
Place the flask in an ice bath on a magnetic stirrer.
-
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).
-
In the dropping funnel, place a solution of thiophene (8.4 g, 0.1 mol) and propionyl chloride (9.25 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
-
Reaction Execution:
-
Begin stirring the aluminum chloride suspension in DCM.
-
Slowly add the thiophene/propionyl chloride solution from the dropping funnel to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, so maintain the internal temperature between 0-5 °C using the ice bath.[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g) in a large beaker. This step is highly exothermic and will generate HCl gas.
-
Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid (~50 mL) to dissolve any remaining aluminum salts.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (~100 mL) to neutralize any remaining acid, followed by brine (~50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
Experimental Workflow Diagram:
Caption: Workflow for this compound synthesis.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow liquid |
| Molecular Formula | C₇H₈OS |
| Molecular Weight | 140.20 g/mol [15] |
| Boiling Point | 107 °C @ 11 mmHg[14][15] |
| Refractive Index (n²⁰D) | ~1.551-1.555[14] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.7 (m, 2H), 7.1 (m, 1H), 2.9 (q, 2H), 1.2 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 193.5, 144.5, 133.5, 131.9, 128.1, 31.9, 8.5 |
| IR (neat) | ν (cm⁻¹): ~1660 (C=O stretch) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time; ensure anhydrous conditions. |
| Loss of product during work-up | Perform extractions carefully; ensure complete phase separation. | |
| Dark-colored Product | Side reactions/impurities | Ensure proper temperature control during addition; purify by distillation. |
| Reaction does not start | Inactive catalyst | Use fresh, anhydrous aluminum chloride. |
Conclusion
The Friedel-Crafts acylation of thiophene is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this important chemical intermediate with a high degree of purity. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the use of anhydrous reagents.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
Dindić, C., Stahl, W., & Nguyen, H. V. L. (2020). This compound: planar, or not planar, that is the question. Physical Chemistry Chemical Physics, 22(34), 19704-19712. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
- Google Patents. (2010). CN101880271A - The synthetic method of 2-thiophene acetyl chloride.
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
- Lee, A. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda - University of Helsinki.
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Application Notes & Protocols: The Strategic Use of 2-Propionylthiophene in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of 2-propionylthiophene as a critical precursor in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety is a privileged structure in medicinal chemistry, known for its presence in various commercial anti-inflammatory agents like Tiaprofenic Acid and Suprofen.[1][2] This document elucidates the synthetic pathways leveraging this compound, offering step-by-step protocols, mechanistic insights, and the rationale behind key experimental choices. We will focus on the synthesis of Tiaprofenic Acid as a primary case study, detailing a robust and scalable protocol. Furthermore, the underlying biochemical mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, will be discussed.
Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Design
The search for effective and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by prostaglandins.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that function by inhibiting the biosynthesis of prostaglandins.[5][6]
The mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzyme, which exists in at least two isoforms: COX-1 and COX-2.[4][5] COX-1 is a constitutive enzyme with physiological functions, including gastric cytoprotection, while COX-2 is an inducible isoform that is upregulated during inflammation.[5] The therapeutic, anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas common side effects like gastrointestinal irritation are linked to the inhibition of COX-1.[5]
Thiophene-based compounds have emerged as valuable scaffolds in the design of novel anti-inflammatory drugs.[1][2] Their structural properties allow for favorable interactions with the active sites of biological targets like COX and lipoxygenase (LOX) enzymes.[2] Molecules like Tiaprofenic Acid and Suprofen are prominent examples of profen-class NSAIDs that incorporate a thiophene ring, and their synthesis often begins with or involves the key intermediate, this compound.
This compound: A Versatile Starting Material
This compound is the foundational building block for several thiophene-based NSAIDs. Its synthesis is typically achieved through a Friedel-Crafts acylation of thiophene with propionic anhydride. This reaction is efficient and provides the core structure required for subsequent elaborations.
Protocol 1: Synthesis of this compound
This protocol is adapted from a method described for the synthesis of Tiaprofenic acid, showcasing a high-yield preparation.[7]
Objective: To synthesize this compound via Friedel-Crafts acylation of thiophene.
Materials:
-
Thiophene (0.4 mol)
-
Propionic anhydride (0.5 mol)
-
Phosphoric acid (4 mL)
-
Phosphorus pentoxide (0.8 g, 6 mmol)
-
Dichloromethane
-
15% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
250 mL round-bottom flask, reflux condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.
Procedure:
-
Combine thiophene (32 mL, 0.4 mol), propionic anhydride (64 mL, 0.5 mol), phosphoric acid (4 mL), and phosphorus pentoxide (0.8 g, 6 mmol) in a 250 mL round-bottom flask.
-
Heat the mixture to 95-100°C under reflux using an oil bath. The solution will darken over time.
-
Maintain the reflux for 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of water and stir for 20 minutes to quench the reaction and hydrolyze excess anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 100 mL of 15% NaOH solution to remove acidic impurities. Stir for 1 hour at room temperature until the aqueous layer is alkaline.
-
Wash the organic layer with saturated brine solution (4 x 50 mL) until neutral.
-
Dry the organic layer over anhydrous sodium sulfate overnight.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown liquid.
-
Purify the crude product by distillation to obtain pure this compound (boiling point ~92°C).
Expected Yield: ~96.8%[7]
Causality and Expertise: The use of a mixture of phosphoric acid and phosphorus pentoxide acts as a powerful catalyst and dehydrating agent for the Friedel-Crafts acylation, driving the reaction to completion. The alkaline wash is crucial for removing unreacted propionic acid and the phosphoric acid catalyst, ensuring the purity of the intermediate.
Application Note I: Multi-Step Synthesis of Tiaprofenic Acid
Tiaprofenic acid, chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid, is a widely used NSAID for treating arthritis and postoperative pain.[7] Its synthesis from this compound involves a sequence of reactions including bromination, ketal protection, rearrangement, and a final Friedel-Crafts acylation.
Overall Synthetic Workflow
The synthesis transforms this compound into the target molecule through a logical sequence designed to build the required α-methyl acetic acid side chain and introduce the 5-benzoyl group.
Caption: Workflow for the synthesis of Tiaprofenic Acid from Thiophene.
Protocol 2: Step-by-Step Synthesis of Tiaprofenic Acid
This protocol is a detailed breakdown of the synthetic route described in patent CN102659754A.[7]
Step A: α-Bromination
-
Objective: To introduce a bromine atom at the α-position of the propionyl side chain, which is a key step for the subsequent rearrangement.
-
Procedure:
-
In a dry 250 mL flask, dissolve this compound (14 g, 0.1 mol) in 60 mL of anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice-salt bath.
-
Add anhydrous aluminum trichloride (1.4 g, 0.01 mol) as a catalyst.
-
While stirring, add bromine (8 g, 0.1 mol) dropwise. The bromine color should disappear rapidly. Absorb the evolved HBr gas with a 10% NaOH trap.
-
After the addition is complete (approx. 10 min), continue stirring at 0°C for another 30 minutes.
-
Pour the reaction mixture into 200 mL of ice water.
-
Wash the organic layer with saturated sodium bicarbonate solution until alkaline, followed by saturated brine until neutral.
-
Dry the organic layer and evaporate the solvent to obtain α-bromo-2-propionylthiophene.
-
Step B: Ketal Protection
-
Objective: To protect the carbonyl group as a ketal. This prevents unwanted side reactions of the ketone in the subsequent rearrangement step. The protection strategy is a classic tool in multi-step organic synthesis.[8]
-
Procedure:
-
In a 500 mL flask, combine α-bromo-2-propionylthiophene (44.0 g, 0.2 mol), 240 mL of toluene, and p-toluenesulfonic acid (4.4 g).
-
Heat the mixture to reflux (approx. 140°C).
-
Add ethylene glycol (2 equivalents).
-
Continue refluxing for 12 hours.
-
Cool the mixture, wash with saturated brine (3 x 40 mL), dry the organic layer, and evaporate the solvent to obtain the ketal-protected intermediate.
-
Step C: Rearrangement and Hydrolysis
-
Objective: To rearrange the carbon skeleton to form the desired α-methyl-2-thiopheneacetic acid structure, followed by hydrolysis of the protecting group and an intermediate ester.
-
Procedure:
-
In a 500 mL flask, combine the ketal intermediate (52.8 g, 0.2 mol), cuprous oxide (5.28 g, 0.06 mol), and 240 mL of cyclohexane.
-
Heat to reflux at 85°C for 12 hours.
-
Cool, filter the mixture, and wash the filtrate with brine. Dry and evaporate the solvent.
-
Dissolve the resulting oil in 400 mL of methanol and heat to 75°C.
-
Add 160 mL of 20% NaOH solution and maintain the temperature for 30 minutes.
-
Cool, remove the methanol by evaporation, and wash the aqueous layer with chloroform.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Extract the product with chloroform (3 x 80 mL).
-
Combine the organic extracts, wash with brine, dry, and evaporate the solvent to yield α-methyl-2-thiopheneacetic acid.
-
Step D: Final Friedel-Crafts Acylation
-
Objective: To introduce the benzoyl group at the 5-position of the thiophene ring.
-
Procedure:
-
In a 250 mL flask, suspend anhydrous aluminum trichloride (26.7 g, 0.02 mol) in 156 mL of chloroform and cool to 0-5°C.
-
Add benzoyl chloride (14.05 g, 0.1 mol) dropwise over 15 minutes.
-
After stirring for 30 minutes, add α-methyl-2-thiopheneacetic acid (15.6 g, 0.1 mol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Pour the mixture into ice water and extract with chloroform.
-
Wash the combined organic layers with brine, dry, and evaporate the solvent.
-
Recrystallize the resulting solid to obtain pure Tiaprofenic acid.
-
Data Summary: Tiaprofenic Acid Synthesis
| Step | Reaction | Key Reagents | Reported Yield | Reference |
| A | α-Bromination | This compound, Br₂, AlCl₃ | High | [7] |
| B | Ketal Protection | α-Bromo intermediate, Ethylene Glycol | High | [7] |
| C | Rearrangement & Hydrolysis | Ketal intermediate, Cu₂O, NaOH | Good | [7] |
| D | Friedel-Crafts Acylation | Acid intermediate, Benzoyl Chloride, AlCl₃ | High | [7] |
| Overall | - | - | >30% | [7] |
Application Note II: Synthetic Approaches to Suprofen
Suprofen, or 2-(4-(2-thienylcarbonyl)phenyl)propionic acid, is another important NSAID where the thiophene ring is acylated.[9] The synthesis involves creating a bond between the thiophene ring and a phenylpropionic acid moiety. A key intermediate in this synthesis is often 2-(p-substituted-benzoyl)thiophene.[10]
Conceptual Synthetic Workflow
The general strategy involves a Friedel-Crafts reaction between thiophene and a substituted benzoyl chloride, followed by steps to build the propionic acid side chain on the phenyl ring.
Caption: Conceptual workflow for the synthesis of Suprofen.
While detailed, step-by-step public protocols are less common than for Tiaprofenic acid, the core chemistry relies on well-established transformations. The initial Friedel-Crafts acylation is a pivotal step, and its conditions must be carefully optimized to ensure high regioselectivity and yield.[10] Subsequent steps to build the propionic acid side chain can follow various classic named reactions familiar to medicinal chemists. More advanced, one-pot methodologies using palladium catalysis have also been developed for synthesizing Suprofen and other 2-arylpropionic acids, offering improved efficiency.[11]
Mechanism of Action: COX Inhibition
As profen-class NSAIDs, both Tiaprofenic acid and Suprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the COX enzymes.
The inflammatory cascade begins when cell membrane phospholipids are converted into arachidonic acid by phospholipase A₂. Arachidonic acid then serves as a substrate for the COX enzymes, which catalyze its conversion into prostaglandin H₂ (PGH₂). PGH₂ is a precursor to various other prostaglandins (like PGE₂, PGD₂) and thromboxanes, which are key mediators of inflammation, pain, and fever.[12]
NSAIDs like those derived from this compound act as competitive inhibitors, binding to the active site of the COX enzymes and blocking the access of arachidonic acid.[4] This inhibition reduces the production of prostaglandins, thereby mitigating the inflammatory response.
Caption: Mechanism of action of NSAIDs via COX enzyme inhibition.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of thiophene-containing NSAIDs. The synthetic routes to major drugs like Tiaprofenic Acid are well-established, scalable, and rely on fundamental organic chemistry principles, including Friedel-Crafts reactions, carbonyl protections, and molecular rearrangements. The protocols and insights provided in this guide serve as a practical resource for chemists engaged in the synthesis of these important therapeutic agents and the development of new anti-inflammatory drug candidates based on the privileged thiophene scaffold.
References
- Synthesis of Selectively 3H or 14C-labeled 2-(4-(2-thienylcarbonyl)phenyl)propionic Acid.Google Search Result.
- Preparation method of tiaprofenic acid.
-
Neumann, H., Brennführer, A., & Beller, M. (2008). An Efficient and Practical Sequential One‐Pot Synthesis of Suprofen, Ketoprofen and Other 2‐Arylpropionic Acids. Advanced Synthesis & Catalysis, 350(14–15), 2437–2442.[Link]
-
Synthesis method of suprofen drug intermediate 2-(p-fluorobenzoyl)thiophene. Eureka.[Link]
-
Synthesis and evaluation of some amino acid conjugates of suprofen. Request PDF on ResearchGate.[Link]
-
da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel, Switzerland), 14(7), 692.[Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed.[Link]
-
Ramesh, B., & Rao, B. S. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436.[Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.[Link]
-
Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.[Link]
-
Preparation method of tiaprofenic acid. Eureka | Patsnap.[Link]
-
Vámos, E., & Tureček, F. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4235.[Link]
-
Abramson, S. B., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs. Arthritis and rheumatism, 32(1), 1–9.[Link]
-
Novel Preparation of Tiaprofenic Acid. ResearchGate.[Link]
-
Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. IntechOpen.[Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.[Link]
-
Thiophene-Based Compounds. Encyclopedia MDPI.[Link]
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Advanced Protocol: Utilizing 2-Propionylthiophene as a Tunable Precursor for Conjugated Systems and Conductive Matrices
Part 1: Executive Summary & Strategic Rationale
2-Propionylthiophene (2-PT) is often overlooked in standard conductive polymer synthesis (like P3HT) due to the "2-position blockade." In standard polythiophene synthesis, the 2- and 5-positions (
However, this "limitation" is its primary strength in advanced materials design. 2-PT serves two critical high-value functions:
-
End-Capping Agent: It precisely terminates polymerization chains, controlling molecular weight and tuning the redox potential of the final polymer.
-
Donor-Acceptor (D-A) Scaffold: The electron-withdrawing propionyl group serves as a reactive handle for Claisen-Schmidt condensation , creating "Thienyl-Chalcone" derivatives. These derivatives introduce a "push-pull" electronic system that significantly lowers the bandgap when copolymerized with electron-rich monomers (like EDOT or 3-hexylthiophene).
This guide details the protocol for transforming 2-PT into a Thienyl-Chalcone monomer and its subsequent Electrochemical Copolymerization .
Part 2: Mechanism & Workflow Visualization
The following diagram illustrates the transformation of this compound into a conductive matrix via the Claisen-Schmidt pathway and subsequent copolymerization.
Figure 1: Synthetic workflow converting this compound into a functional conductive copolymer via chalcone intermediates.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Thienyl-Chalcone Monomer
Objective: Functionalize this compound to extend conjugation and create a Donor-Acceptor architecture. Reaction Type: Claisen-Schmidt Condensation (Base-Catalyzed).
Reagents:
-
This compound (10 mmol)
-
4-Methoxybenzaldehyde (10 mmol) (Selected to enhance "Donor" strength)
-
Potassium Hydroxide (KOH) (40% aq. solution)
-
Ethanol (Absolute)
-
Ice-water bath
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of this compound and 10 mmol of 4-Methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Place the flask in an ice bath (0–4°C). Dropwise add 5 mL of 40% KOH solution while stirring magnetically. Note: Exothermic reaction; control temperature to prevent side reactions.
-
Reaction: Allow the mixture to stir at room temperature (25°C) for 12–24 hours. The solution will darken (yellow to deep orange/red) indicating conjugation extension.
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base). A solid precipitate will form.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water (9:1) to obtain pure crystals of 1-(2-thienyl)-3-(4-methoxyphenyl)-2-propen-1-one .
-
Validation: Check purity via TLC (Hexane:Ethyl Acetate 7:3).
-
Protocol B: Electropolymerization (Film Formation)
Objective: Create a conductive thin film on an electrode surface. Technique: Cyclic Voltammetry (Potentiodynamic Deposition).
Setup:
-
Working Electrode: Indium Tin Oxide (ITO) glass or Platinum disk.
-
Counter Electrode: Platinum wire.[1]
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile ( ).
Step-by-Step Methodology:
-
Monomer Preparation: Prepare a solution containing:
-
0.01 M Thienyl-Chalcone (synthesized in Protocol A).
-
0.02 M EDOT (3,4-Ethylenedioxythiophene).
-
Scientific Insight: Pure 2-substituted thiophene derivatives often form soluble dimers rather than films due to the blocked
-position. Copolymerization with EDOT provides the necessary 2,5-linkages to form an insoluble, conductive network while the Chalcone unit provides the pendant functional group.
-
-
Degassing: Purge the cell with Nitrogen (
) for 10 minutes to remove dissolved oxygen (oxygen quenches radical cations). -
Deposition: Apply potential cycling between -0.2 V and +1.6 V at a scan rate of 50–100 mV/s.
-
Observation:
-
Cycle 1: An oxidation peak (irreversible) will appear around +1.2 V (monomer oxidation).
-
Subsequent Cycles: A new redox couple will emerge at lower potentials (+0.4 V to +0.8 V), indicating the growth of the polymer film on the electrode. The current intensity increases with each cycle.
-
-
Post-Treatment: Rinse the film gently with monomer-free acetonitrile to remove unreacted species.
Part 4: Data Analysis & Characterization
The incorporation of this compound derivatives significantly alters the optoelectronic properties of the polymer.
Table 1: Comparative Electronic Properties
| Parameter | Homopolymer (PEDOT) | Copolymer (PEDOT-Chalcone) | Impact of this compound Derivative |
| Bandgap ( | ~1.6 eV | ~1.45 eV | Reduction: The electron-withdrawing carbonyl group in the chalcone lowers the LUMO level. |
| Color (Neutral) | Dark Blue | Dark Red/Brown | Red Shift: Extended conjugation length via the propenone linker. |
| Onset Oxidation | -0.2 V | +0.1 V | Stabilization: Higher oxidation potential due to steric hindrance and electronic withdrawal. |
| Solubility | Insoluble | Slightly Soluble | Processability: Pendant aryl groups disrupt |
Part 5: Troubleshooting & Critical Controls
-
Issue: No Film Formation.
-
Cause: The "2-position blockade" is preventing polymerization.
-
Solution: Increase the ratio of the co-monomer (EDOT or Thiophene) to 3:1 or 5:1. The 2-PT derivative acts as a pendant group; it cannot form the backbone itself.
-
-
Issue: Low Conductivity.
-
Cause: Over-oxidation of the polymer film during deposition.
-
Solution: Reduce the upper potential limit from +1.6 V to +1.3 V. High potentials can degrade the thiophene ring.[2]
-
-
Issue: Monomer Insolubility.
-
Cause: The chalcone is hydrophobic.
-
Solution: Use a solvent mixture of Acetonitrile:Dichloromethane (1:1) for the electrolyte solution.
-
References
-
Electropolymerization of Thiophene Derivatives
-
Thiophene-Chalcone Synthesis
- Title: Design, Synthesis and Characterization of Thiophene Substituted Chalcones for Possible Biological Evalu
- Source: Journal of Pharmaceutical Research Intern
-
URL:[Link]
-
Functional Conducting Polymers
- Title: Functional Conducting Polymers via Thiol-ene Chemistry (Discusses side-chain functionalization str
- Source: MDPI Polymers (2014).
-
URL:[Link]
-
Polythiophene Synthesis Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 3. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Propionylthiophene in Reaction Mixtures
Introduction and Scientific Context
2-Propionylthiophene, also known as Ethyl 2-thienyl ketone, is a pivotal chemical intermediate. Its thiophene core functionalized with a propionyl group makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] It is also utilized in the fragrance and flavoring industry to impart specific sensory profiles.[1]
The precise quantification of this compound directly within a reaction mixture is critical for effective process development and manufacturing. Accurate in-process monitoring allows researchers and chemists to:
-
Track reaction kinetics and determine endpoints.
-
Calculate reaction yield and conversion rates accurately.
-
Identify and quantify the formation of impurities.
-
Optimize reaction conditions for improved efficiency and product purity.
However, a typical reaction matrix is a complex environment containing starting materials, reagents, catalysts, solvents, and potential side-products. This complexity demands an analytical method that is not only accurate and precise but, most importantly, specific (or selective), ensuring that the analyte signal is free from interference. This application note provides a comprehensive guide to the selection, development, validation, and implementation of robust analytical methods for this purpose, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and a secondary discussion of Gas Chromatography (GC).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for selecting and optimizing an analytical method. For instance, the compound's boiling point and thermal stability are key considerations for GC, while its solubility and UV absorbance are critical for HPLC.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈OS | [1][2] |
| Molecular Weight | 140.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 225-228 °C at 760 mm Hg | [1][3][4] |
| Melting Point | 57 °C | [2][3] |
| Solubility | Soluble in water (1686 mg/L at 25°C), soluble in organic solvents. | [3] |
| UV Chromophore | Yes (Thiophene ring and conjugated ketone) | N/A |
Rationale for Method Selection: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques, but their suitability depends on the analyte and the matrix.
-
Gas Chromatography (GC): Given its boiling point of ~228 °C, this compound is sufficiently volatile for GC analysis.[1][3] GC, often coupled with a Flame Ionization Detector (FID), offers high resolution and sensitivity. However, a significant drawback is the high temperature required at the injector and in the oven, which can cause thermal degradation of other less stable components in the reaction mixture, leading to inaccurate results. Furthermore, separating the analyte from matrix components with similar boiling points can be challenging, sometimes necessitating advanced techniques like two-dimensional GC (2D-GC).[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and operates at or near ambient temperature, thus eliminating the risk of thermal degradation. The presence of a conjugated system (thiophene ring and carbonyl group) in this compound makes it an excellent candidate for UV detection.[7][8] Reverse-phase HPLC, which separates compounds based on polarity, is a robust technique capable of resolving the moderately polar this compound from a wide range of potential impurities and starting materials. For these reasons, RP-HPLC with UV detection is the recommended primary method for its broad applicability, reliability, and non-destructive nature.
Primary Protocol: Quantitation by Reverse-Phase HPLC
This protocol details a validated RP-HPLC method for the accurate determination of this compound. The causality behind each parameter is explained to allow for logical troubleshooting and adaptation.
Principle of the Method
In this reverse-phase method, a non-polar stationary phase (C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. This compound will be resolved from more polar starting materials and more non-polar by-products, and its concentration is determined by comparing its peak area to that of a calibrated reference standard.
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for robust chromatographic separation and detection. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 chemistry provides excellent retention for moderately polar compounds. The specified dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), Isocratic | This composition provides adequate retention and good peak shape. It should be optimized based on the specific reaction matrix to ensure separation from all interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Detection | UV at 260 nm | This wavelength provides high sensitivity for the thiophene chromophore. A photodiode array (PDA) detector is recommended to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Step-by-Step Experimental Protocol
A. Reagent and Standard Preparation
-
Mobile Phase: Prepare the Acetonitrile:Water (50:50) mixture. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum to prevent pump cavitation and baseline noise.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations to ensure compatibility and good peak shape.
-
Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. A suggested range is 5, 20, 50, 100, and 200 µg/mL. This range should bracket the expected sample concentrations.[9]
B. Sample Preparation
-
Homogenize: Ensure the reaction mixture is homogeneous before sampling.
-
Initial Dilution: Accurately weigh a small, representative amount of the reaction mixture (e.g., 50 mg) into a 10 mL volumetric flask. Dilute to volume with the diluent. This initial dilution factor must be recorded precisely.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. This step is critical to remove particulate matter that could damage the injector or block the column.
-
Final Dilution (if necessary): If the initial concentration is expected to be outside the calibration range, perform a further documented dilution.
C. Chromatographic Run and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Calibration Curve: Inject each calibration standard in triplicate. Plot the mean peak area against the known concentration for each level. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is required for good linearity.[10]
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standards. Use the peak area (y) and the regression equation to calculate the concentration (x) in the injected sample.
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Apply all dilution factors to calculate the final concentration in the original reaction mixture.
-
Caption: General workflow for HPLC quantification of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure that the analytical method is trustworthy and fit for its intended purpose, it must be validated.[11][12] The validation process provides documented evidence of the method's performance. The objective of validation is to demonstrate that the analytical procedure is fit for the intended purpose.[9][11][12]
Caption: Core parameters for analytical method validation as per ICH Q2(R2).
Validation Experiments and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank diluent and a placebo (reaction mixture prepared without the starting material that forms this compound). | No interfering peaks at the retention time of this compound. Peak purity analysis (PDA) should pass. |
| Linearity | Analyze 5-6 standards across the desired concentration range. | Coefficient of determination (R²) ≥ 0.999. |
| Range | Derived from the linearity, accuracy, and precision data. | The range over which the method is demonstrated to be reliable.[9] |
| Accuracy | Spike the reaction matrix placebo with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations of a single sample. Intermediate: Repeat on a different day or with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or from the standard deviation of the response.[13] | The LOQ must be sufficiently low to quantify impurities or low levels of product if required. |
Alternative Protocol: GC with Flame Ionization Detection (GC-FID)
This method is suitable if all reaction components are volatile and thermally stable.
Instrumentation and GC Conditions
| Parameter | Specification |
| GC System | Gas Chromatograph with Split/Splitless Injector and FID |
| Column | DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1 ratio) |
Sample Preparation: Dilute the reaction mixture in a volatile solvent like ethyl acetate or hexane and filter before injection. Quantification follows the same principles of external standard calibration as the HPLC method. This technique can be highly effective for analyzing thiophene derivatives in various matrices.[14][15]
Data Summary and Troubleshooting
The following tables represent expected data from a successful validation.
Table 1: Example Linearity Data
| Conc. (µg/mL) | Mean Peak Area |
|---|---|
| 5.0 | 45100 |
| 20.0 | 180500 |
| 50.0 | 452000 |
| 100.0 | 903500 |
| 200.0 | 1806000 |
| Result | R² = 0.9999 |
Table 2: Example Accuracy (Recovery) Data
| Spike Level | Mean Recovery (%) | RSD (%) |
|---|---|---|
| 80% | 99.5 | 0.8 |
| 100% | 100.3 | 0.6 |
| 120% | 101.1 | 0.7 |
Common Troubleshooting Tips:
-
Peak Tailing: May indicate column degradation or interaction with active sites. Remediate by using a new column or adding a competing base to the mobile phase.
-
Shifting Retention Times: Caused by leaks, temperature fluctuations, or changes in mobile phase composition. Check system integrity and ensure proper solvent mixing.
-
Poor Resolution: Adjust mobile phase composition (e.g., decrease acetonitrile percentage to increase retention and separation).
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound in complex reaction mixtures. The recommended primary method, RP-HPLC with UV detection , offers a superior combination of specificity, robustness, and non-destructive analysis suitable for a wide range of synthetic processes. The alternative GC-FID method is a viable option for samples containing only volatile and thermally stable components. Crucially, adherence to the principles of method validation outlined by ICH guidelines is mandatory to ensure that the generated data is reliable, reproducible, and fit for purpose, thereby supporting confident decision-making in research, development, and quality control environments.
References
- This compound: planar, or not planar, th
- 2-propanoyl thiophene, 13679-75-9. The Good Scents Company.
- This compound | C7H8OS | CID 26179. PubChem - NIH.
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Analysis of Trace (mg/kg)
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- This compound. Chem-Impex.
- Spectroscopy of Ketones and Aldehydes. YouTube.
- Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems.
- Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- This compound 13679-75-9. Tokyo Chemical Industry (TCI).
- Analysis of Thiophene in Benzene by GC-FPD. Shimadzu.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Spectroscopy of Aldehydes and Ketones. Fiveable.
- GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes p
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]
- 4. This compound | 13679-75-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. database.ich.org [database.ich.org]
- 10. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Propionylthiophene in Ligand Design
Executive Summary
This guide details the synthetic utility of 2-Propionylthiophene (2-PT) as a scaffold for high-affinity ligands in coordination chemistry and drug discovery. Unlike its methyl analog (2-acetylthiophene), 2-PT introduces a sterically significant ethyl group adjacent to the carbonyl center. This structural nuance modulates lipophilicity and alters the bite angle in metal complexes, making it a critical precursor for Schiff bases , thiosemicarbazones , and chalcones .
This document provides validated protocols for transforming 2-PT into bioactive ligands and subsequent transition metal complexes (Cu, Ni, Co), emphasizing mechanistic causality and self-validating purification steps.
Chemical Profile & Handling
Compound: this compound (1-(Thiophen-2-yl)propan-1-one) CAS: 13679-75-9 Role: Electrophilic precursor for condensation reactions.
| Property | Specification | Operational Implication |
| Boiling Point | 225-230 °C | Requires high-boiling solvents or reflux for efficient energy transfer. |
| Appearance | Colorless/Pale Yellow Liquid | Darkening indicates oxidation/polymerization; distill if brown. |
| Reactivity | Ketone Carbonyl | Less electrophilic than aldehydes; requires acid catalysis or activated nucleophiles. |
| Sterics | Ethyl Group | Slower kinetics than 2-acetylthiophene; extended reflux times required. |
Safety Protocol: 2-PT possesses a characteristic sulfurous odor. All manipulations must occur in a fume hood. Wear nitrile gloves and safety goggles.
Module A: Synthesis of Thiosemicarbazone Ligands
Thiosemicarbazones derived from 2-PT are "privileged structures" in medicinal chemistry, capable of N,S-bidentate chelation. The ethyl group enhances membrane permeability compared to methyl analogs.
Mechanistic Pathway
The reaction proceeds via acid-catalyzed nucleophilic attack of the hydrazine terminal nitrogen on the 2-PT carbonyl carbon, followed by dehydration.
Protocol: this compound Thiosemicarbazone (2-PTTS)
Reagents:
-
This compound (10 mmol, 1.54 g)
-
Thiosemicarbazide (10 mmol, 0.91 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve thiosemicarbazide in hot ethanol (50°C) under stirring. Note: Thiosemicarbazide has poor solubility in cold ethanol; heat is essential before adding the ketone.
-
Addition: Add this compound dropwise to the homogeneous solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Expert Insight: The acid protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the hydrazine moiety.
-
Reflux: Reflux the mixture at 78-80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. The product will precipitate as a crystalline solid.
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/water (8:2) if necessary.[1][2]
Self-Validation (QC):
-
Yield: Expected >75%.
-
IR Spectrum: Disappearance of ketone C=O stretch (~1660 cm⁻¹) and appearance of C=N imine stretch (~1590–1610 cm⁻¹).
Module B: Synthesis of Chalcone Ligands (Claisen-Schmidt)
Chalcones are α,β-unsaturated ketones linking the thiophene ring to another aromatic system. These serve as precursors for pyrimidines or as multidentate ligands.
Mechanistic Pathway
Base-catalyzed aldol condensation followed by E1cB elimination.
Protocol: (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one
Reagents:
-
This compound (10 mmol)
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)
-
Base: 40% NaOH (aq) (5 mL)
-
Solvent: Ethanol (15 mL)
Step-by-Step Methodology:
-
Mixing: Dissolve 2-PT and the aldehyde in ethanol in a 50 mL flask.
-
Basification: Add the NaOH solution dropwise while stirring vigorously at 0–5°C (ice bath). Expert Insight: Low temperature prevents polymerization of the vinyl ketone product and minimizes side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will often thicken into a slurry.
-
Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize the base.
-
Isolation: Filter the solid precipitate. Wash with cold water until the filtrate is neutral pH.
-
Recrystallization: Purify using Ethanol.
Self-Validation (QC):
-
Appearance: Yellow/Orange solid (conjugation indicator).
-
H-NMR: Distinct doublet signals for vinylic protons (J ≈ 15-16 Hz) confirming trans (E) geometry.
Module C: Metal Complexation (Cu/Ni/Co)
The ligands synthesized above (L) typically coordinate in a 2:1 (L:M) ratio with divalent metals.
General Protocol
Reagents:
-
Ligand (2 mmol) (from Module A or B)
-
Metal Salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 mmol)
-
Solvent: Methanol or Ethanol
Methodology:
-
Dissolve the Ligand in hot ethanol (20 mL).
-
Dissolve the Metal Salt in hot methanol (10 mL).
-
Mix the solutions. A color change (often green/brown for Cu, green for Ni) indicates immediate coordination.
-
Reflux for 2 hours to ensure thermodynamic stability.
-
Evaporate solvent to 50% volume and cool to precipitate the complex.
Visualization of Workflows
Synthesis Pathways Diagram
Figure 1: Divergent synthetic pathways from this compound to bioactive metal complexes.
References
-
Synthesis and Antimicrobial Studies of Schiff Base Complexes
- Source: Semantic Scholar / Vertex AI Search
-
Context: Protocols for condensation of thiophene-ketones with amines and subsequent metal complexation.[3]
-
Link:
-
Thiosemicarbazone Scaffold Utility
- Source: MDPI (2024)
- Context: Detailed biological applications and synthesis of thiosemicarbazone derivatives
-
Link:
-
Chalcone Synthesis via Claisen-Schmidt
- Source: Journal of Pharmaceutical Neg
- Context: Base-catalyzed synthesis of thiophene-bearing chalcones and their spectral characteriz
-
Link:
-
Metal Coordination Chemistry
- Source: Wisdom Library
-
Context: Characterization of Cu, Co, Ni complexes with thiophene-based Schiff bases (IR shifts, magnetic moments).[4]
-
Link:
Sources
- 1. EP0196001B1 - Thiophene ring-substituted alpha-(alkylaminopropionyl)-thiophene derivatives, a process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. EP0196001A1 - Thiophene ring-substituted alpha-(alkylaminopropionyl)-thiophene derivatives, a process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. wisdomlib.org [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Thiophene
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the Friedel-Crafts acylation of thiophene, focusing on improving low yields and addressing other related issues.
Q1: My yield of 2-acetylthiophene is unexpectedly low. What are the most likely causes?
A low yield in the Friedel-Crafts acylation of thiophene can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here's a breakdown of the most common culprits and how to address them:
-
Catalyst Deactivation: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly susceptible to deactivation.
-
Moisture: AlCl₃ reacts vigorously with water, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[1][2]
-
Product Complexation: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing the catalyst from the reaction cycle.[3][4] This necessitates the use of stoichiometric amounts of the catalyst.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Incorrect Reactant Molar Ratio: The stoichiometry of thiophene to the acylating agent is crucial.
-
An insufficient amount of the acylating agent will naturally lead to incomplete conversion of the thiophene.
-
Using a large excess of the acylating agent can sometimes lead to diacylation, where a second acyl group is added to the thiophene ring, thus reducing the yield of the mono-acylated product.[1]
-
-
Thiophene Ring Instability: Thiophene is a relatively stable aromatic compound, but the ring can be susceptible to opening or polymerization under harsh reaction conditions, especially with aggressive Lewis acids like AlCl₃.[3]
Q2: I'm observing significant amounts of byproducts. How can I improve the selectivity for 2-acetylthiophene?
The primary byproduct concerns in this reaction are the formation of the 3-acetylthiophene isomer and diacylated products.
-
Minimizing the 3-isomer: The Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the superior resonance stabilization of the cationic intermediate formed during the electrophilic attack at this position.[5][6][7][8] The intermediate from attack at the 2-position has three resonance structures, while the intermediate from attack at the 3-position only has two.[5][6][7] While the formation of the 3-isomer is generally minor, optimizing the choice of catalyst and reaction conditions can further enhance selectivity. Milder Lewis acids or solid acid catalysts often provide higher selectivity.
-
Preventing Diacylation: To minimize the formation of diacylated products, it is advisable to use an excess of thiophene relative to the acylating agent.[1] This ensures that the acylating agent is more likely to react with an unreacted thiophene molecule rather than the already acylated product.
Q3: My reaction with aluminum chloride is giving a dark, tarry mixture with a low yield. What's happening and what can I do?
The formation of a dark, tarry mixture is a common issue when using strong Lewis acids like AlCl₃ with thiophene.[3] This is often due to the vigorous and sometimes uncontrolled reaction that can lead to polymerization and degradation of the thiophene ring.[3]
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature, typically starting at 0°C, and add the catalyst portion-wise to manage the initial exotherm.
-
Consider a Milder Catalyst: Switching to a milder Lewis acid, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), can often mitigate these side reactions.[3][9]
-
Embrace Solid Acid Catalysts: Solid acid catalysts like Hβ zeolite offer a significant advantage here. They are generally less aggressive, leading to cleaner reactions and higher yields of the desired product, while also being reusable and more environmentally friendly.[2][10][11]
Frequently Asked Questions (FAQs)
This section addresses more general questions about the Friedel-Crafts acylation of thiophene.
Q1: What is the optimal catalyst for the Friedel-Crafts acylation of thiophene?
The "optimal" catalyst depends on the specific requirements of your synthesis (scale, purity requirements, environmental considerations). Here is a comparison of common choices:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | High reactivity, readily available | Stoichiometric amounts needed, moisture sensitive, can cause side reactions and degradation, generates corrosive waste.[2][3][10] |
| Alkyl Lewis Acids | Ethylaluminum dichloride (EtAlCl₂) | Highly effective, can lead to near-quantitative yields in non-acidic media.[10][12] | Air and moisture sensitive, can be pyrophoric. |
| Solid Acid Catalysts | Hβ Zeolite, HZSM-5, Modified C25 Zeolite | Recoverable and reusable, environmentally friendly, high selectivity, milder reaction conditions.[2][10][11] | May require higher temperatures or longer reaction times than traditional Lewis acids. |
| Nanocatalysts | SnO₂ nanosheets | Quantitative yields under solvent-free conditions.[10] | May be more expensive and less readily available. |
For general laboratory use, Hβ zeolite presents a compelling option due to its high conversion and selectivity, coupled with its environmental and practical advantages.[2][10]
Q2: How does the choice of acylating agent affect the reaction?
The most common acylating agents are acyl chlorides and acid anhydrides.
-
Acyl Chlorides (e.g., acetyl chloride): These are generally more reactive than their corresponding anhydrides. The reaction with a Lewis acid generates a highly electrophilic acylium ion.[13]
-
Acid Anhydrides (e.g., acetic anhydride): These are often preferred for larger-scale reactions as they are typically less expensive and easier to handle than acyl chlorides. The byproduct is a carboxylic acid, which is generally less corrosive than the HCl generated from acyl chlorides.[2][11]
The choice between the two will depend on the desired reactivity, cost, and scale of the reaction.
Q3: What is the expected regioselectivity for the acylation of unsubstituted thiophene, and why?
The Friedel-Crafts acylation of unsubstituted thiophene exhibits high regioselectivity for the 2-position .[5][6][7][8] This is a direct consequence of the electronic properties of the thiophene ring and the stability of the reaction intermediate.
The mechanism proceeds through an electrophilic aromatic substitution pathway.[6][14] The attack of the electrophile (the acylium ion) on the thiophene ring forms a carbocation intermediate known as a Wheland intermediate or sigma complex.[6][15]
-
Attack at the C2-position: The resulting carbocation is stabilized by three resonance structures, allowing the positive charge to be delocalized over the ring and onto the sulfur atom. This extensive delocalization leads to a more stable, lower-energy intermediate.[5][6][7]
-
Attack at the C3-position: The carbocation formed from attack at the C3-position is only stabilized by two resonance structures.[5][6][7]
Because the activation energy to form the more stable C2-intermediate is lower, the reaction preferentially proceeds through this pathway, leading to the 2-acylthiophene as the major product.[7]
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Reaction Mechanism: Regioselectivity
Caption: Energy pathways for C2 vs. C3 acylation of thiophene.
Experimental Protocols
Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene and offers a robust and environmentally friendly method.[2][10]
-
Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.
-
Reaction: Heat the mixture in a water bath to 60°C and stir magnetically. Monitor the reaction progress by taking periodic samples and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.
Protocol 2: Acylation using an Alkyl Lewis Acid (Ethylaluminum Dichloride)
This protocol, based on the use of ethylaluminum dichloride, is highly efficient but requires handling of air- and moisture-sensitive reagents.[10][12]
-
Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂) at 0°C.
-
Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.
References
- A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene - Benchchem.
- Troubleshooting low conversion rates in thiophene acetylation - Benchchem.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals.
- Acylation of thiophene - Google Patents. US2492629A.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
- Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]
- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem.
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]
- Technical Support Center: Friedel-Crafts Acylation of Thiophene - Benchchem.
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Thiophens can undergo friedel-craft reaction in the presence of lewis aci.. - Filo. Available at: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. byjus.com [byjus.com]
- 14. mt.com [mt.com]
- 15. Thiophens can undergo friedel-craft reaction in the presence of lewis aci.. [askfilo.com]
Technical Support Guide: Synthesis of 2-Propionylthiophene
Reference ID: TS-ORG-THIO-002
Status: Active Last Updated: January 31, 2026
Diagnostic & Troubleshooting Center
Welcome to the technical support hub for thiophene acylation. This guide addresses the synthesis of 2-Propionylthiophene via Friedel-Crafts acylation.
Common User Symptoms:
-
"My reaction mixture turned into a black tar." (Polymerization)
-
"I see two spots on my TLC close together." (Regioisomerism)
-
"My yield is low, but the starting material is gone." (Volatilization or Oligomerization)
-
"I have a heavy byproduct that won't distill." (Polyacylation)
Visual Troubleshooting Assistant
Use the following decision tree to identify your specific issue.
Figure 1: Diagnostic decision tree for this compound synthesis issues.
Technical Deep Dive: Side Reactions
Issue A: The "Black Tar" Effect (Polymerization)
The Mechanism: Thiophene is an electron-rich heterocycle. In the presence of strong Lewis acids (like
Corrective Action:
-
Inverse Addition (Critical for
): Never add the catalyst to the thiophene. Instead, form the Acylium complex ( ) first by mixing Propionyl Chloride and in a solvent (DCM or Nitromethane). Then, add the thiophene dropwise to this complex. This ensures thiophene is immediately acylated rather than polymerized [1]. -
Switch to Heterogeneous Catalysis: Use H-Beta Zeolites. These solid acid catalysts minimize polymerization due to shape selectivity and lack of free super-acidic species in solution [2].
Issue B: Regioselectivity (2- vs. 3-Substitution)
The Mechanism:
-
C2 (Target): The sulfur atom stabilizes the intermediate carbocation via resonance.[1] This is the kinetically and thermodynamically favored pathway.
-
C3 (Impurity): Attack at C3 is possible but less favorable. High temperatures increase the energy of the system, allowing the reaction to overcome the higher activation energy barrier for C3 substitution.
Data Comparison:
| Parameter | C2-Substitution (Desired) | C3-Substitution (Side Reaction) |
| Resonance Forms | 3 (More Stable) | 2 (Less Stable) |
| Favored Condition | Low Temp (<0°C to 25°C) | High Temp (>80°C) |
| Removal | N/A | Difficult (Distillation required) |
Corrective Action: Maintain reaction temperature below 40°C during addition. If using zeolites, 60-80°C is acceptable due to pore shape selectivity favoring the linear C2 transition state [3].
Issue C: Polyacylation (2,5-Dipropionylthiophene)
The Mechanism: The first propionyl group is electron-withdrawing, deactivating the ring toward further EAS. However, if mixing is poor or the acylating agent is in large excess, the remaining C5 position (activated by Sulfur) can react again.
Corrective Action:
-
Stoichiometry: Use a slight deficiency of the acylating agent (0.95 eq) relative to thiophene.
-
Monitoring: Stop the reaction immediately upon consumption of starting material (TLC/GC).
Validated Experimental Protocols
Method A: The "Green" Standard (Zeolite Catalysis)
Recommended for high purity and scalability.
Reagents:
-
Propionic Anhydride (1.2 equiv)
-
Catalyst: H-Beta Zeolite (calcined, 10 wt% loading)
Workflow:
-
Activation: Calcine H-Beta Zeolite at 500°C for 4 hours to remove adsorbed water.
-
Setup: In a round-bottom flask, mix Thiophene and Propionic Anhydride.
-
Initiation: Add the activated Zeolite.
-
Reaction: Heat to 60-80°C with magnetic stirring.
-
Note: Do not exceed 84°C (Thiophene BP) without a reflux condenser.
-
-
Monitoring: Check TLC every hour. Conversion should reach >95% within 3-5 hours [2].
-
Workup: Filter off the solid catalyst (can be regenerated). Wash the filtrate with
(aq) to remove propionic acid byproduct. -
Purification: Distill under reduced pressure.
Method B: Classical Friedel-Crafts (Lewis Acid)
Use only if Zeolites are unavailable. Requires strict moisture control.
Reagents:
-
Propionyl Chloride (1.05 equiv)
- (Anhydrous, 1.1 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Workflow:
-
Complex Formation: Suspend
in dry DCM at 0°C. Add Propionyl Chloride dropwise. Stir for 15 min until the complex forms (solution clears/yellows). -
Inverse Addition: Add Thiophene diluted in DCM slowly to the acylium complex at 0°C.
-
Warning: Exothermic. Keep internal temp < 10°C.
-
-
Quenching: Pour the reaction mixture onto ice/water carefully.
-
Separation: Extract organic layer, wash with brine, dry over
. -
Purification: Vacuum distillation.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Note that the C2 pathway is reversible only under extreme conditions, but generally, we treat these as kinetic products.
Figure 2: Reaction pathways and side-product formation logic.
Frequently Asked Questions (FAQ)
Q: Can I use Propionic Acid instead of the Chloride or Anhydride?
A: Not with standard Lewis acids like
Q: How do I remove the 3-isomer if it forms? A: Separation is difficult due to similar boiling points. High-efficiency fractional distillation is required. If purity is critical for drug development (e.g., API synthesis), optimization of the reaction conditions (low temp) to prevent formation is far superior to downstream purification.
Q: Why is my yield >100%?
A: This indicates trapped solvent or, more likely, the presence of aluminum salts (if using
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts inverse addition protocols).
-
Wang, Q., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals.
-
Corma, A., et al. (2008).[4] "Zeolites as catalysts for the acylation of aromatics."[3][5][6] Journal of Catalysis. (Authoritative text on shape selectivity in zeolites).
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic grounding for EAS and thiophene reactivity).
Sources
- 1. echemi.com [echemi.com]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Propionylthiophene Synthesis & Purification
Introduction: The Regioselectivity Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Thiophene Trap": Direct Friedel-Crafts acylation of thiophene yields the 2-isomer (2-propionylthiophene) with >95% selectivity.
Due to the high electron density at the
Module 1: The Gold Standard Synthesis (Lithiation Route)
Objective: Synthesize high-purity 3-propionylthiophene without contaminating 2-isomer.
The Mechanism: Why Lithiation?
Direct acylation fails because the C2 carbocation intermediate is stabilized by three resonance structures, whereas C3 is stabilized by only two. To force substitution at C3, we use 3-bromothiophene as a scaffold. We generate a nucleophile at C3 using n-butyllithium (n-BuLi) at cryogenic temperatures.
Step-by-Step Protocol
Reagents:
-
n-Butyllithium (1.05 eq, 1.6M or 2.5M in hexanes)
-
Electrophile: Propionitrile (Preferred) or N-methoxy-N-methylpropionamide (Weinreb amide)
-
Solvent: Anhydrous THF (dry, inhibitor-free)
-
Quench: 2M HCl
Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).
-
Substrate Addition: Add 3-bromothiophene to the THF.
-
Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.
-
Critical Check: Internal temperature must never exceed -70°C .
-
Wait: Stir at -78°C for 30–45 minutes.
-
-
Electrophile Addition: Add Propionitrile (1.1 eq) dropwise at -78°C.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The intermediate imine salt will precipitate.
-
Hydrolysis: Add 2M HCl and stir vigorously for 2 hours (converts imine to ketone).
-
Workup: Extract with Et2O, wash with brine, dry over MgSO4.
Visualizing the Pathway & Risks
Figure 1: The "Halogen Dance" Risk. If the temperature rises before the electrophile is added, the lithium migrates to the thermodynamically stable C2 position.
Module 2: Troubleshooting Synthesis Failures
Q1: I followed the protocol, but I still isolated 20-30% of the 2-isomer. Why? A: This is due to the "Halogen Dance" (Base-Catalyzed Halogen Metal Exchange). 3-Lithiothiophene is kinetically formed but thermodynamically unstable relative to 2-lithiothiophene. If the temperature rises above -40°C before the electrophile is added, the lithium atom will migrate to the C2 position.
-
Fix: Ensure your addition of n-BuLi is slow enough that the exotherm does not spike the internal temperature.[1] Use an internal thermometer, not just a bath thermometer.
Q2: My yield is very low (<40%), and I see ring-opened byproducts. A: Thiophene rings can fragment under strong lithiation conditions if the temperature is too high or if the reaction runs too long.
-
Fix: Do not extend the lithiation time beyond 45 minutes. Ensure reagents are anhydrous; moisture kills the lithiated species immediately, returning starting material (thiophene).
Q3: Can I use Propionyl Chloride instead of Propionitrile? A: Yes, but it is risky. Acid chlorides are highly reactive and can lead to double addition (forming a tertiary alcohol) even at low temperatures.
-
Fix: If you must use the acid chloride, use the Weinreb Amide protocol or transmetallate to a zincate (add ZnCl2 to the lithiated species) before adding the acid chloride (Negishi coupling conditions).
Module 3: Separation & Purification
If you used a direct Friedel-Crafts method or experienced "scrambling" during lithiation, you now have a mixture of 2- and 3-propionylthiophene.
Physical Property Comparison:
| Property | This compound | 3-Propionylthiophene | Implication |
| Boiling Point (760 mmHg) | ~225–228°C | ~218–222°C | |
| Boiling Point (11 mmHg) | 107°C | 100–102°C | Vacuum distillation requires a spinning band column. |
| Polarity (TLC) | Less Polar (Fast moving) | More Polar (Slow moving) | Separable by Flash Chromatography. |
Purification Decision Matrix
Scenario A: Mixture is >80% 2-isomer (Failed Synthesis)
-
Action: Discard and restart using the Lithiation Protocol. Separation is not cost-effective.
Scenario B: Mixture is ~50:50 or favors 3-isomer
-
Method 1: Flash Column Chromatography (Recommended)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5
85:15). -
Observation: The 2-isomer elutes first due to the dipole moment vector being aligned with the sulfur, reducing interaction with silica compared to the 3-isomer.
-
Tip: Adding 10% AgNO3 to the silica (Argentation Chromatography) dramatically improves separation by interacting with the thiophene
-electrons differently based on steric hindrance.
-
-
Method 2: Derivatization (If chromatography fails)
-
Convert the ketone mixture to oximes (Hydroxylamine HCl + NaOAc).
-
The oximes of 2- and 3-isomers often have vastly different melting points and solubility profiles, allowing for recrystallization.
-
Once pure, hydrolyze the oxime back to the ketone using TiCl3/HCl.
-
Purification Workflow Diagram
Figure 2: Decision logic for handling isomeric mixtures. Chromatography is preferred for high purity.
References
-
Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045. Link
-
Campaigne, E., & LeSuer, W. M. (1948). "3-Thenyl Bromide."[3] Journal of the American Chemical Society, 70(4), 1555–1558. (Foundational work on 3-substituted thiophenes). Link
-
Organic Syntheses. "3-Bromothiophene." Org.[4][5][6] Synth. 1977, 57, 26. (Detailed lithiation precursor preparation). Link
-
Comins, D. L., & Killpack, M. O. (1992). "Lithiation of 3-bromothiophene." The Journal of Organic Chemistry, 57(22), 5809. (Regiocontrol and temperature dependence). Link
Sources
Technical Support Center: Thiophene Acylation with Propionyl Chloride
Welcome to the technical support center for thiophene acylation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Friedel-Crafts acylation of thiophene with propionyl chloride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
I. Understanding the Reaction: Core Principles and Challenges
The Friedel-Crafts acylation of thiophene with propionyl chloride is a fundamental electrophilic aromatic substitution reaction.[1][2] It involves the introduction of a propionyl group onto the thiophene ring, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] While this reaction is a cornerstone of heterocyclic chemistry, it is not without its challenges. The high reactivity of the thiophene ring can lead to a variety of byproducts, making careful control of reaction conditions paramount.[5]
Why does acylation occur preferentially at the 2-position?
The regioselectivity of thiophene acylation is a key aspect of this reaction. The acyl group predominantly attaches to the carbon atom adjacent to the sulfur (the 2-position).[5][6][7] This preference is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.[6] The intermediate for 2-substitution can be described by three resonance structures, whereas the intermediate for 3-substitution has only two, making the former more stable and the corresponding reaction pathway lower in energy.[6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of thiophene.
Issue 1: Low Yield of the Desired 2-Propionylthiophene
A low yield of the target product is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[4] Exposure to atmospheric humidity can deactivate the catalyst, leading to a stalled or sluggish reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the catalyst.
-
-
Suboptimal Reaction Temperature: The rate of the Friedel-Crafts acylation is highly dependent on temperature.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[8] It is crucial to maintain the recommended temperature for the specific protocol you are following. A typical temperature range for this reaction is between 0°C and room temperature.[5]
-
-
Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical.
-
Solution: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it.[1] Ensure you are using the correct molar equivalents as specified in a reliable protocol.
-
Issue 2: Formation of Significant Amounts of Byproducts
The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of byproducts. Identifying and minimizing these is key to a successful synthesis.
Common Byproducts and Their Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| 3-Propionylthiophene | Electrophilic attack at the less favored 3-position of the thiophene ring. | Lowering the reaction temperature can enhance selectivity for the 2-position.[8] Using a milder Lewis acid catalyst may also improve regioselectivity. |
| Diacylated Thiophenes (e.g., 2,5-Dipropionylthiophene) | The mono-acylated product, although deactivated, can undergo a second acylation, especially if an excess of the acylating agent or prolonged reaction times are used.[4] | Use a stoichiometric amount or a slight excess of thiophene relative to propionyl chloride. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the starting material is consumed. |
| Polymeric/Tarry Materials | The high reactivity of thiophene, particularly in the presence of strong Lewis acids, can lead to polymerization and resinification.[9] | Add the Lewis acid catalyst portion-wise to control the initial exotherm. Ensure efficient stirring to maintain a homogeneous reaction mixture. Consider using a less reactive catalyst system if tarring is a persistent issue.[5][9] |
| Unreacted Propionyl Chloride/Propionic Anhydride | Incomplete reaction or hydrolysis of the acylating agent. | Ensure the reaction goes to completion by monitoring it. A proper work-up procedure, including a wash with a mild base (e.g., sodium bicarbonate solution), will neutralize and remove unreacted acid chloride. |
Issue 3: Difficult Purification of this compound
Even with a successful reaction, isolating the pure product can be challenging due to the presence of closely related byproducts or residual starting materials.
Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, which has a boiling point of 107°C at 11 mmHg.[10][11]
-
Chromatography: Column chromatography on silica gel is an excellent technique for separating the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be a powerful purification method.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst besides aluminum chloride?
A1: Yes, other Lewis acids can be used, and in some cases, may offer advantages. For instance, stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) are sometimes employed and can be milder, potentially reducing the formation of tarry byproducts.[5][9] Solid acid catalysts, such as certain zeolites, have also been shown to be effective and offer the benefit of easier separation from the reaction mixture.[8][12]
Q2: Is it possible to perform this reaction without a solvent?
A2: While many Friedel-Crafts acylations are performed in a solvent like dichloromethane or carbon disulfide, solvent-free conditions have been successfully employed for the acylation of thiophene.[7][12] This approach can be more environmentally friendly and may simplify the work-up procedure.
Q3: How can I be sure that my starting thiophene is pure enough for the reaction?
A3: The purity of the starting materials is crucial. Commercial thiophene can contain impurities that may interfere with the reaction.[13] It is good practice to distill the thiophene before use. A simple distillation should be sufficient to remove most non-volatile impurities.
Q4: What is the mechanism of the Friedel-Crafts acylation of thiophene?
A4: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[3] First, the Lewis acid (e.g., AlCl₃) coordinates to the propionyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich thiophene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is lost from the intermediate, restoring the aromaticity of the thiophene ring and yielding the this compound product.
Reaction Mechanism Workflow
Caption: The three key steps of the Friedel-Crafts acylation of thiophene.
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the acylation of thiophene with propionyl chloride. Note: This is a representative protocol and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Thiophene (distilled)
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.0 eq) to the stirred suspension via the addition funnel, maintaining the temperature below 5°C.
-
Addition of Thiophene: After the addition of propionyl chloride is complete, add thiophene (1.0 eq) dropwise, again ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Purification Workflow
Caption: Common purification pathways for this compound.
V. References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2007). propionyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). US2745843A - Process for the purification of thiophene. Retrieved from
-
Google Patents. (n.d.). US2432991A - Acylation of thiophene. Retrieved from
-
Google Patents. (n.d.). US2492629A - Acylation of thiophene. Retrieved from
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1947). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). thiophene. Retrieved from [Link]
-
Phytochemistry Reviews. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 10. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Propionylthiophene
Topic: Troubleshooting Isolation, Purification, and Stability of 2-Propionylthiophene
Doc ID: TS-ORG-THIO-02P | Version: 2.4 | Last Updated: 2025-10-24
Executive Summary
This compound (1-(2-thienyl)-1-propanone) is a critical intermediate in the synthesis of pharmaceuticals and optoelectronic materials. While the Friedel-Crafts acylation of thiophene is chemically straightforward, the downstream processing is notoriously difficult.
Users frequently report three primary failure modes:
-
Emulsion Lock: Inability to separate phases during the aluminum chloride quench.
-
Isomeric Contamination: Difficulty removing the 3-propionyl regioisomer (typically 1–5%).
-
Degradation: Rapid discoloration (yellow
red black) upon storage.
This guide addresses these issues with self-validating protocols designed for high-purity applications (>99.5%).
Module 1: The "Emulsion Lock" (Workup Protocol)
The Problem: "I quenched the Friedel-Crafts reaction with water/ice, but the organic layer is trapped in a thick, milky emulsion that won't separate even after centrifugation."
The Science:
The reaction uses aluminum chloride (
Troubleshooting Protocol:
Method A: The Acid Hydrolysis (Standard)
Best for: Crude batches < 500g where pH sensitivity is not a concern.
-
Validation Step: Check the pH of the aqueous layer. If pH > 2, aluminum hydroxides will persist.
-
Action: Add 6M HCl dropwise with vigorous stirring until the aqueous layer becomes clear and the pH drops below 1.
-
Mechanism: This converts insoluble
into soluble and breaks the ketone-aluminum complex.
Method B: The Rochelle Salt Wash (Mild)
Best for: Large scale (>500g) or acid-sensitive substrates.
-
Preparation: Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).
-
Action: Add the tartrate solution to the emulsion and stir gently for 2 hours at room temperature.
-
Mechanism: Tartrate acts as a bidentate ligand, chelating aluminum ions more strongly than the ketone product, sequestering them into the aqueous phase without generating heat or extreme acidity.
Decision Logic for Workup:
Figure 1: Decision tree for resolving aluminum-based emulsions during workup.
Module 2: Isomer Separation (2- vs 3-Propionylthiophene)
The Problem: "GC-MS shows 4% impurity eluting just before the main peak. Distillation isn't removing it."
The Science: The Friedel-Crafts reaction is regioselective but not regiospecific.
-
Major Product: this compound (Liquid, bp ~228°C).
-
Minor Impurity: 3-Propionylthiophene (Solid mp ~60°C, bp ~212°C).
Because the boiling points are close (
Comparative Purification Data:
| Method | Efficiency | Yield Loss | Throughput | Recommended For |
| Simple Distillation | Low | Low | High | Crude cleanup only (85% |
| Fractional Distillation | High | Moderate | Medium | Large batches (>100g) requiring >99% |
| Recrystallization | N/A | N/A | N/A | Not applicable (Product is liquid) |
| Flash Chromatography | Very High | High | Low | Small batches (<10g) or analytical stds |
Protocol: High-Efficiency Vacuum Fractionation
Target: Removing the 3-isomer.
-
Equipment: Use a Vigreux column (minimum 20cm) or a spinning band column.
-
Pressure: Reduce pressure to < 15 mmHg.
-
Why? Lower temperatures reduce thermal degradation (polymerization) of the thiophene ring.
-
-
Reflux Ratio: Set to 10:1 (Return 10 drops, Collect 1).
-
Cut Strategy:
-
Fraction 1 (Forerun): Rich in 3-isomer and unreacted thiophene. Discard.
-
Fraction 2 (Main): Collect when temperature stabilizes.
-
Validation: Monitor Refractive Index (RI). This compound
. If RI drops, you are likely pulling over lower-boiling impurities.
-
Module 3: Stability & The "Black Tar" Syndrome
The Problem: "My clear yellow product turned black and viscous after two weeks on the shelf."
The Science: Thiophene derivatives are electron-rich and prone to oxidative polymerization, especially in the presence of trace acids or light. The "black tar" is a complex mixture of oligomers and ring-opened degradation products.
Root Causes & Solutions:
-
Cause 1: Acid Residue.
-
Diagnosis: Check pH of a 10% aqueous suspension of the product.
-
Fix: Wash the organic phase with saturated Sodium Bicarbonate (
) during workup until pH is neutral.
-
-
Cause 2: Photo-oxidation.
-
Diagnosis: Degradation correlates with light exposure.
-
Fix: Store in amber glass bottles.
-
-
Cause 3: Headspace Oxygen.
-
Fix: Sparge with nitrogen/argon before sealing.
-
Storage Protocol (The "Golden" Standard)
To maintain >99.5% purity for >6 months:
-
Container: Amber borosilicate glass with Teflon-lined cap.
-
Additive: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone as a radical scavenger.
-
Environment: Store at 4°C under Argon atmosphere.
Stability Logic Flow:
Figure 2: Quality control loop to prevent long-term degradation.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization to purify this compound? A: No. The melting point is approximately -10°C. It is a liquid at room temperature. However, if your 3-isomer content is very high (>10%), cooling the mixture to -20°C might precipitate some of the 3-isomer (which is a solid, mp ~60°C), but this is rarely efficient compared to distillation [1].
Q: My product smells like rotten onions. Is this normal? A: No. Pure this compound has a nutty, aromatic odor. A sulfur/onion smell indicates the presence of thiophene-2-thiol or other organosulfur degradation byproducts. This usually happens if the reaction temperature exceeded 60°C. You must redistill.
Q: Why do I see a blue color during the acid wash? A: This is the "Indophenin Reaction." It indicates the presence of trace isatin (an impurity in crude reagents) reacting with the thiophene ring in the presence of sulfuric acid (if used). It confirms the presence of the thiophene ring but suggests your starting materials might need purification [2].
References
-
PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts workup procedures).
Sources
Degradation of 2-Propionylthiophene under acidic or basic conditions
Welcome to the technical support guide for 2-Propionylthiophene (CAS: 13679-75-9). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic ketone in their work. Here, we provide in-depth, field-proven insights into the stability of this compound, focusing on its degradation under acidic and basic conditions. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: The Chemical Stability of an Acylthiophene
This compound, an aromatic ketone, is a valuable building block in organic synthesis.[1] While the thiophene ring itself is relatively stable due to its aromaticity, the presence of the propionyl group introduces a reactive site—the carbonyl group—that is susceptible to degradation under certain pH conditions.[2] Understanding the stability profile of this molecule is critical for its effective use in multi-step syntheses, particularly when acidic or basic reagents are employed.
This guide will walk you through the primary degradation pathways, provide answers to frequently asked questions, and offer structured troubleshooting workflows for common experimental problems.
Frequently Asked Questions (FAQs) on Stability & Degradation
Q1: What is the general pH stability profile of this compound?
A1: As a Senior Application Scientist, my experience, supported by literature on analogous compounds like 2-acetylthiophene, indicates that this compound exhibits pH-dependent stability.[3]
-
Mildly Acidic to Neutral Conditions (pH 3-7): The compound is relatively stable in this range, making it suitable for reactions and storage under these conditions.
-
Strongly Acidic Conditions (pH < 2): Degradation can occur. In the presence of a strong acid, the carbonyl oxygen of the propionyl group can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water, which can lead to hydrolysis.[3][4]
-
Strongly Basic Conditions (pH > 10): The compound is also reactive under strongly alkaline conditions. The carbonyl carbon is directly attacked by hydroxide ions (a strong nucleophile), initiating hydrolysis of the acyl group.[3]
| Condition | pH Range | Stability Level | Primary Concern |
| Strongly Acidic | < 2 | Low | Acid-catalyzed hydrolysis (deacylation) |
| Mildly Acidic | 3 - 5 | High | Generally stable |
| Neutral | 6 - 8 | High | Generally stable |
| Mildly Basic | 9 - 10 | Moderate | Slow base-catalyzed hydrolysis may occur over time |
| Strongly Basic | > 10 | Low | Rapid base-catalyzed hydrolysis (deacylation) |
Q2: What are the primary degradation products of this compound under acidic or basic hydrolysis?
A2: The primary degradation pathway is the cleavage of the acyl group (deacylation) from the thiophene ring. This is analogous to the hydrolysis of a ketone, though it typically requires forcing conditions.
-
Under acidic conditions, the products are thiophene and propanoic acid .
-
Under basic conditions, the products are thiophene and the corresponding propanoate salt (e.g., sodium propanoate if NaOH is used). After an acidic workup, this would be protonated to propanoic acid.
The formation of these products is a key diagnostic marker for degradation. If your reaction mixture contains these species, it is a strong indicator that your starting material has decomposed.
Q3: Can the thiophene ring itself degrade under these conditions?
A3: The thiophene ring is quite robust. While it can be oxidized to form thiophene-S-oxides or sulfones, this typically requires the presence of strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and is not a primary result of simple acid/base hydrolysis.[3] Ring-opening reactions are also known but generally occur under very different conditions, such as with strong reducing agents or photochemically, and are not a common concern during typical acid/base-mediated reactions.[4]
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability and prevent degradation from environmental factors, we recommend the following storage protocol:
-
Temperature: Store in a cool, dark place. Refrigeration (around 4°C) is ideal for long-term storage to minimize thermal decomposition.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents potential long-term oxidation of the thiophene ring.
-
Container: Use a tightly sealed, amber glass vial or a container protected from light to prevent potential photodegradation.
Troubleshooting Experimental Issues
This section is designed as a self-validating system to help you diagnose and resolve common issues encountered when using this compound.
Issue 1: My reaction yield is significantly lower than expected.
-
Question: Did your reaction involve a strong acid (e.g., refluxing in concentrated HCl) or a strong base (e.g., NaOH, KOH) at elevated temperatures?
-
Logic: These conditions are known to promote the hydrolysis (deacylation) of this compound, consuming your starting material and converting it into thiophene and propanoic acid/propanoate. This is often the primary cause of yield loss.
-
Validation Step: Analyze a small aliquot of your crude reaction mixture by GC-MS or LC-MS. Look for the mass corresponding to thiophene (m/z = 84.14) and propanoic acid (m/z = 74.08). Their presence confirms degradation.
-
Corrective Action: If possible, modify your synthetic route to avoid harsh pH conditions. If a strong acid or base is necessary, run the reaction at the lowest possible temperature and for the shortest possible time. Consider using a weaker acid/base or a non-aqueous system if the reaction chemistry allows.
-
Issue 2: I see unexpected peaks in my NMR or mass spectrum, and I'm not sure what they are.
-
Question: Do you see signals corresponding to propanoic acid (in ¹H NMR, a triplet around 1.1 ppm, a quartet around 2.3 ppm, and a broad singlet >10 ppm) or thiophene (in ¹H NMR, multiplets between 7.0-7.4 ppm)?
-
Logic: As established, these are the expected degradation products. Their presence is a definitive sign that your starting material has undergone hydrolysis.
-
Validation Step: Spike a sample of your crude mixture with authentic samples of thiophene and propanoic acid and re-run the analysis (e.g., HPLC, GC). Co-elution of the unknown peaks with the standards confirms their identity.
-
Corrective Action: Refer to the corrective actions in Issue 1 . Additionally, ensure your starting material was pure before the reaction. Run a purity check on your stock of this compound if you suspect it may have degraded during storage.
-
Issue 3: My this compound solution turned yellow or brown during the reaction or workup.
-
Question: Was the material exposed to high heat for a prolonged period, or was an acidic workup performed?
-
Logic: While pure this compound is a pale yellow liquid or solid, color changes often indicate the formation of minor impurities or thermal degradation byproducts.[5] Thiophene compounds, in general, can form colored polymeric materials under strongly acidic conditions, although this is usually a minor pathway compared to deacylation.
-
Validation Step: Use Thin Layer Chromatography (TLC) to assess the complexity of the mixture. A pure compound should give a single spot. The appearance of multiple spots, especially baseline material or "streaking," indicates the formation of multiple byproducts.
-
Corrective Action: If purification is necessary, consider vacuum distillation to reduce the boiling point and prevent thermal decomposition.[6] If using column chromatography, be aware that some thiophene derivatives can be sensitive to acidic silica gel. You can neutralize the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Mechanistic Pathways and Visualizations
To provide a deeper understanding, the following diagrams illustrate the step-by-step mechanisms for the degradation of this compound.
Acid-Catalyzed Degradation Pathway
Under strongly acidic conditions (e.g., HCl in H₂O), the reaction proceeds via protonation of the carbonyl, followed by nucleophilic attack of water and subsequent cleavage.
Acid-Catalyzed Deacylation Workflow.
Base-Catalyzed Degradation Pathway
Under strongly basic conditions (e.g., NaOH in H₂O), the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Sources
- 1. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents [patents.google.com]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
Managing exothermic reactions in large-scale 2-Propionylthiophene synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions in Large-Scale Production
Welcome to the technical support center for the synthesis of 2-propionylthiophene. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important chemical transformation. The Friedel-Crafts acylation of thiophene is a powerful and widely used reaction, but its exothermic nature presents significant challenges, especially at an industrial scale. Improper heat management can lead to reduced yield, increased impurity profiles, and, most critically, dangerous thermal runaway events.
This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, ensuring a safe, efficient, and reproducible synthesis.
Section 1: Pre-Reaction Planning & Hazard Assessment
Effective management of an exothermic reaction begins long before the first reagent is added. This section addresses the critical planning and assessment steps necessary for a safe and successful large-scale synthesis.
Q1: What are the primary drivers of exothermicity in the this compound synthesis, and why is it a major concern on a large scale?
A1: The primary heat source in the Friedel-Crafts acylation of thiophene is the formation of a stable complex between the Lewis acid catalyst (typically aluminum chloride, AlCl₃) and the carbonyl group of the acylating agent (propionyl chloride or propionic anhydride).[1][2] Additional heat is generated as the reaction progresses and the ketone product also complexes with the catalyst.[1][2]
This becomes a critical concern during scale-up due to the principles of heat transfer. As the reactor volume increases, the heat-generating capacity (which scales with volume, r³) grows much faster than the reactor's ability to dissipate heat (which scales with surface area, r²).[3] This disparity makes large-scale reactions highly susceptible to thermal runaway, where the reaction rate and temperature increase uncontrollably, potentially leading to vessel over-pressurization and failure.[3][4]
Q2: How can I quantitatively assess the thermal risk of my reaction before proceeding to a large scale?
A2: A preliminary thermal hazard assessment is non-negotiable. The most effective method is to use Reaction Calorimetry (RC1) or a similar technique. This analysis on a small scale provides critical data points:
-
Heat of Reaction (ΔHr): The total energy released per mole.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with no heat loss).
-
Heat Generation Rate: How quickly the heat is produced, which informs the necessary cooling capacity and reagent addition rate.
This data allows you to model the reaction's behavior at scale and ensure your cooling systems are adequate to handle the heat load.
Q3: What are the essential equipment considerations for a large-scale exothermic reaction?
A3: Standard laboratory glassware is insufficient for safe scale-up.[5] Your equipment choices are your first line of defense against thermal runaway.
| Equipment Component | Key Requirement & Rationale |
| Reactor Vessel | Must be a jacketed reactor with a high surface-area-to-volume ratio to maximize heat transfer. The vessel volume should be at least double the total volume of all reagents and quench solutions to provide adequate headspace for potential gas evolution.[5] |
| Cooling System | A powerful cryostat or chiller is required. The system must be capable of rapidly removing heat and maintaining the desired reaction temperature, even during the peak of the exotherm. |
| Agitation | A robust overhead stirrer (mechanical, not magnetic) is essential. Efficient stirring ensures homogenous temperature distribution, preventing localized hot spots where runaway reactions can initiate. |
| Reagent Addition | Use a calibrated addition funnel or a programmable syringe pump for precise and controlled addition of the acylating agent. This is the primary method for controlling the rate of heat generation. |
| Monitoring | Install multiple temperature probes (at least one in the reaction mass and one in the jacket fluid) and a pressure sensor. Real-time monitoring is critical for early detection of deviations. |
| Emergency Quench | Have a pre-chilled, appropriately sized quench solution (e.g., ice water, dilute acid) readily available.[6][7] The reactor setup should allow for rapid introduction of this solution if necessary. |
Below is a workflow for assessing pre-reaction safety readiness.
Caption: Pre-Reaction Safety Assessment Workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Q4: My reaction temperature is rising much faster than anticipated, even with controlled addition. What's happening and what should I do?
A4: This is a critical situation that requires immediate attention.
-
Possible Causes:
-
Inadequate Cooling: Your cooling system cannot remove heat as fast as it's being generated. This is the most common cause.
-
Poor Agitation: Localized "hot spots" are forming, leading to an accelerated reaction rate in those areas.
-
Moisture Contamination: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture.[1] Water can lead to uncontrolled side reactions and exotherms. Ensure all reagents and glassware are scrupulously dry.
-
Reagent Purity: Impurities in the thiophene or propionyl chloride can sometimes catalyze side reactions.
-
-
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the acylating agent.
-
Increase Cooling: Set your chiller to its lowest possible temperature to maximize the temperature differential (ΔT) and increase the rate of heat removal.
-
Check Agitation: Ensure the stirrer is functioning correctly and at a sufficient speed.
-
The following decision tree outlines the steps for managing a temperature excursion.
Caption: Decision Tree for Managing a Temperature Excursion.
Q5: My reaction yield is low and I'm seeing significant amounts of byproducts. Could this be related to temperature control?
A5: Absolutely. Temperature has a profound effect on the regioselectivity and overall success of Friedel-Crafts acylations.[1]
-
High Temperatures: Excessively high temperatures can lead to several issues:
-
Decomposition: Both the starting materials and the product can decompose, leading to tar formation and reduced yield.
-
Polysubstitution: While the acyl group is deactivating and generally prevents a second acylation, high thermal energy can sometimes overcome this barrier, leading to di-acylated thiophenes.[2]
-
Isomerization: In some aromatic systems, high temperatures can favor the formation of a thermodynamically more stable isomer over the desired kinetic product.[1] For thiophene, acylation strongly favors the 2-position, but extreme conditions can lead to minor amounts of the 3-acyl product or other side reactions.
-
-
Troubleshooting Steps:
-
Review Temperature Logs: Correlate periods of temperature excursion with final product purity.
-
Optimize Reaction Temperature: Conduct small-scale experiments at slightly lower temperatures to see if the purity profile improves without significantly slowing the reaction rate.
-
Ensure Anhydrous Conditions: As mentioned, water contamination can deactivate the catalyst and lead to incomplete reactions and lower yields.[1]
-
Q6: How should I safely quench a large-scale Friedel-Crafts reaction?
A6: The quenching process is highly exothermic and potentially hazardous if not performed correctly. Adding the reaction mixture to water is dangerous because the unreacted AlCl₃ will react violently.[7] The correct procedure is a controlled "reverse quench."
Protocol: Safe Large-Scale Quenching
-
Cool the Reaction Mixture: Once the reaction is complete, cool the vessel to 0-5 °C.
-
Prepare the Quench Solution: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and dilute hydrochloric acid. The volume should be sufficient to fully neutralize the AlCl₃.
-
Slow Addition: Slowly and carefully transfer the cooled reaction mixture into the vigorously stirred ice/acid slurry. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.
-
Monitor Temperature: Continuously monitor the temperature of the quench vessel. If it rises too quickly, pause the addition.
-
Phase Separation: Once the addition is complete, allow the mixture to warm to room temperature. The organic layer containing the this compound can then be separated, washed (e.g., with sodium bicarbonate solution and brine), dried, and concentrated.[8][9]
References
- Title: Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene Source: Benchchem URL
- Title: Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation Source: Benchchem URL
- Title: Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions Source: MDPI URL
- Title: Scale-up Reactions Source: Division of Research Safety - University of Illinois URL
- Title: Friedel-Crafts - Acylation - Common Organic Chemistry Source: Common Organic Chemistry URL
-
Title: (PDF) Friedel−Crafts Acylation Using Solar Irradiation Source: ResearchGate URL: [Link]
- Title: Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 Source: Scientific & Academic Publishing URL
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions Source: Firetrace International URL: [Link]
-
Title: Friedel-Crafts Acylation | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]
-
Title: Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts Source: TSI Journals URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. How to Prevent Thermal Runaway in Battery Energy Storage Systems [advancedco.com]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 7. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Effect of solvent on the yield and purity of 2-Propionylthiophene
Welcome to the technical support center for the synthesis of 2-propionylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the Friedel-Crafts acylation of thiophene to produce this compound. Here, we will explore the critical role of solvent selection on reaction yield and purity, and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in the synthesis of this compound?
The solvent in a Friedel-Crafts acylation plays a multifaceted role that extends beyond simply dissolving the reactants. Its properties can directly influence the reaction rate, yield, and the purity of the final product. Key functions of the solvent include:
-
Solubilization: The solvent must effectively dissolve the reactants, including thiophene, propionyl chloride (or propionic anhydride), and the Lewis acid catalyst (commonly aluminum chloride, AlCl₃), to ensure a homogeneous reaction mixture.
-
Stabilization of Intermediates: The polarity of the solvent can affect the stability of the charged intermediates formed during the reaction, such as the acylium ion and the sigma complex. This can, in turn, influence the reaction rate.
-
Complexation with the Catalyst: Lewis acid catalysts like AlCl₃ can form complexes with certain solvents. This can either moderate or inhibit the catalyst's activity. For instance, highly polar solvents may compete with the acylating agent for coordination to the Lewis acid, potentially slowing down the reaction.
-
Temperature Control: The solvent acts as a heat sink, allowing for better control of the reaction temperature, which is crucial as Friedel-Crafts acylations are often exothermic.
-
Product Selectivity: In some cases, the solvent can influence the regioselectivity of the acylation, although for thiophene, acylation at the 2-position is strongly favored due to electronic effects.[1][2]
Q2: What are the most common solvents used for the acylation of thiophene, and what are their pros and cons?
Several solvents are commonly employed in the Friedel-Crafts acylation of thiophene. The choice among them often involves a trade-off between reactivity, safety, and ease of handling.
-
Carbon Disulfide (CS₂): Historically, CS₂ has been a popular choice due to its inertness towards the Lewis acid catalyst and its ability to dissolve the reactants well. However, it is highly flammable, volatile, and toxic, making it a less desirable option from a safety and environmental perspective.
-
Dichloromethane (CH₂Cl₂): A widely used solvent, dichloromethane offers good solubility for the reactants and is relatively inert under the reaction conditions.[3] Its moderate polarity can help to keep the reaction mixture homogeneous. However, there are growing environmental and health concerns associated with chlorinated solvents.[3]
-
Nitrobenzene: This polar solvent is known to be effective for Friedel-Crafts acylations, particularly when a less reactive aromatic substrate is used. It can help to dissolve the intermediate complexes, which may otherwise precipitate and hinder the reaction.[4] However, nitrobenzene is toxic and has a high boiling point, which can complicate product purification.
-
Solvent-Free Conditions: In some instances, the acylation of thiophene can be carried out without a solvent, which offers significant environmental benefits.[5][6] This approach often requires a solid acid catalyst or microwave irradiation to proceed efficiently.[6]
Q3: I am observing a significant amount of a byproduct in my reaction. What is the likely impurity and how can I minimize its formation?
The primary impurity in the synthesis of this compound is typically the isomeric 3-propionylthiophene. However, due to the electronic properties of the thiophene ring, electrophilic attack at the C2 position is significantly more favorable than at the C3 position, leading to high regioselectivity for the 2-acyl product.[1][2] The formation of the 3-isomer is generally minimal under standard Friedel-Crafts conditions.
If you are observing other impurities, they could be due to:
-
Polysubstitution: Although the acyl group is deactivating, under harsh reaction conditions (e.g., high temperature, excess acylating agent), a second acylation can occur. Using a stoichiometric amount of the acylating agent can help to prevent this.
-
Resinification/Polymerization: Thiophene can be susceptible to polymerization in the presence of strong Lewis acids, especially at elevated temperatures.[7] Maintaining a low reaction temperature is crucial to minimize this side reaction.
-
Hydrolysis of the Acylating Agent: If there is moisture in the reaction system, the propionyl chloride will hydrolyze to propionic acid, which is unreactive under these conditions. Ensuring anhydrous conditions is essential for a high yield.
To improve purity, focus on controlling the reaction temperature, using high-purity, anhydrous reagents and solvents, and optimizing the stoichiometry of the reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. | 1. Ensure all glassware is thoroughly dried. Use freshly opened or properly stored anhydrous Lewis acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Reactants/Solvent: Water or other impurities in the thiophene, propionyl chloride, or solvent can deactivate the catalyst. | 2. Purify the thiophene and propionyl chloride by distillation. Use anhydrous grade solvents. | |
| 3. Incorrect Stoichiometry: An insufficient amount of the Lewis acid is a common issue. In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so at least a stoichiometric amount is required. | 3. Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. | |
| 4. Reaction Temperature Too Low: While low temperatures are generally preferred to minimize side reactions, a temperature that is too low can result in a very slow reaction rate. | 4. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider a modest increase in temperature, but avoid excessive heating. | |
| Product is a Dark, Tarry Substance | 1. Polymerization of Thiophene: This is often caused by too high a reaction temperature or a highly active catalyst. | 1. Maintain a low reaction temperature (e.g., 0-10 °C). Consider using a milder Lewis acid, such as SnCl₄, or a solid acid catalyst. |
| 2. Reaction with Solvent: Some solvents can react with the Lewis acid under the reaction conditions. | 2. Choose an inert solvent such as dichloromethane or carbon disulfide. | |
| Difficulty in Product Purification | 1. Close Boiling Points of Isomers: If a significant amount of 3-propionylthiophene is formed, separation by distillation can be challenging. | 1. Optimize reaction conditions to maximize the formation of the 2-isomer. For purification, fractional distillation under reduced pressure or column chromatography can be effective. |
| 2. Emulsion Formation During Workup: The presence of aluminum salts can lead to the formation of emulsions during the aqueous workup. | 2. Add the reaction mixture slowly to ice-cold dilute acid with vigorous stirring. In some cases, adding a co-solvent like diethyl ether can help to break the emulsion. |
Data on Solvent Effects
| Solvent | Expected Yield | Expected Purity | Key Considerations |
| Dichloromethane (CH₂Cl₂) | Good to Excellent | High | Good solubility of reactants. Relatively inert. Environmental and health concerns. |
| Carbon Disulfide (CS₂) | Good to Excellent | High | Inert to catalyst. Highly flammable and toxic. |
| Nitrobenzene | Moderate to Good | Moderate to High | Can increase solubility of intermediates, but may complex with the catalyst. Toxic and high-boiling. |
| Solvent-Free | Potentially High | High | Environmentally friendly. May require a solid catalyst or microwave irradiation.[5][6] |
Note: Purity in this context primarily refers to the isomeric purity (2- vs. 3-propionylthiophene). Due to the high intrinsic regioselectivity of thiophene acylation, the purity is expected to be high in all cases, provided that side reactions like polymerization are minimized.
Experimental Protocol: Synthesis of this compound in Dichloromethane
This protocol provides a general procedure for the synthesis of this compound using dichloromethane as the solvent.
Materials:
-
Thiophene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred slurry via the dropping funnel.
-
Addition of Thiophene: In a separate flask, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
-
NotEvans. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Organic Syntheses. 2-acetothienone. [Link]
-
Mathew Mahindaratne. Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
- Google Patents.
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
- Google Patents.
-
Organic Syntheses. 2-acetothienone. [Link]
-
ResearchGate. (PDF) Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]
-
SciSpace. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). [Link]
-
Organic Syntheses. p-PROPIOPHENOL. [Link]
-
Minds@UW. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. [Link]
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing catalyst loading for efficient 2-Propionylthiophene synthesis
Ticket Subject: Optimizing Catalyst Loading for Friedel-Crafts Acylation of Thiophene
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Executive Summary: The "Stoichiometric Trap"
Welcome to the Technical Support Hub. If you are experiencing low yields or "tarry" byproducts in the synthesis of 2-propionylthiophene, the root cause is likely a misunderstanding of the catalyst's role.
Unlike catalytic hydrogenation where 1 mol% is sufficient, Friedel-Crafts acylation with traditional Lewis acids (AlCl₃) is NOT catalytic in the stoichiometric sense. The product (a ketone) acts as a Lewis base, complexing 1:1 with the Lewis acid. This "poisons" the catalyst as the reaction proceeds.
The Golden Rule:
-
Traditional (AlCl₃/SnCl₄): You must view the catalyst as a reagent. Loading must exceed 1.0 equivalents relative to the acylating agent.
-
Modern (Zeolites/H-Beta): These are truly catalytic but require specific activation and temperature profiles to prevent pore clogging.
Module 1: Traditional Lewis Acid Route (AlCl₃)
For standard laboratory scale-up and high-conversion requirements.
Standard Operating Procedure (Optimized)
Reagents: Thiophene, Propionyl Chloride, AlCl₃ (Anhydrous), DCM or 1,2-Dichloroethane.
-
Loading Calculation:
-
Propionyl Chloride: 1.0 eq
-
Thiophene: 1.0 – 1.1 eq
-
AlCl₃ Loading: 1.1 – 1.2 eq (Critical)
-
Note: If using Propionic Anhydride, AlCl₃ loading must be >2.2 eq.
-
-
Protocol:
-
Suspend AlCl₃ in solvent at 0°C.
-
Add Propionyl Chloride dropwise (forms the active acylium ion).
-
Add Thiophene slowly at <5°C. (Thiophene is electron-rich; rapid addition causes polymerization/tars).
-
Warm to RT and stir for 2–4 hours.
-
Quench: Pour onto ice/HCl mixture (breaks the Al-Complex).
-
Troubleshooting Guide (AlCl₃)
| Issue | Potential Cause | Technical Resolution |
| Reaction stops at ~50% conversion | "The Stoichiometric Trap" | You likely used 1.0 eq of AlCl₃. The product complexed all the catalyst. Increase loading to 1.2 eq. |
| Black/Red Tar formation | Polymerization | Thiophene is acid-sensitive. Decrease addition temperature to -10°C and dilute the thiophene in solvent before addition. |
| Low Isolated Yield (despite high conversion) | Incomplete Hydrolysis | The Al-Complex is stable. Ensure the quench is acidic (pH < 1) and stirred vigorously for 30 mins to fully release the ketone. |
| Positional Isomerism (3-isomer) | Thermodynamic Control | Rare in thiophene (2-position is highly activated). However, high temps (>60°C) can promote isomerization. Keep it cool. |
Visualizing the "Stoichiometric Trap"
The following diagram illustrates why you cannot use catalytic amounts of AlCl₃.
Caption: The AlCl3 binds irreversibly to the product oxygen atom, preventing catalyst turnover until aqueous workup destroys the catalyst.
Module 2: Heterogeneous Catalysis (Zeolite H-Beta)
For Green Chemistry applications and waste reduction.
The Optimization Shift
Unlike AlCl₃, Zeolites (specifically H-Beta or modified C25) act as true solid acid catalysts. They do not form irreversible complexes with the product, allowing for Sub-Stoichiometric Loading .
Optimization Matrix: Zeolite Parameters
| Parameter | Recommended Range | Why? |
| Catalyst Type | Zeolite H-Beta (Si/Al ~ 25-75) | High Al content = high acidity, but lower Si/Al ratios can be hydrophilic. Balanced ratio prevents deactivation by water. |
| Loading | 5 - 10 wt% (relative to substrate) | Surface area dependent. Excess catalyst increases viscosity without improving rate. |
| Temperature | 80°C - 120°C | Zeolites require higher activation energy than AlCl₃. Below 80°C, reaction is sluggish. |
| Acylating Agent | Propionic Anhydride | Preferred over acid chlorides for Zeolites to avoid HCl gas generation which degrades the crystal lattice. |
Troubleshooting Guide (Zeolites)
Q: My reaction yield drops significantly after the 2nd recycle run.
-
A: This is Pore Clogging (Coking) . Large poly-thiophene oligomers are trapping active sites.
-
Fix: Calcine the used catalyst at 550°C in air for 4 hours to burn off organic residues and regenerate active sites.
-
Q: Conversion is <10%.
-
A: Check Water Content . Zeolites are hydrophilic. If your reagents are wet, water molecules bind to the acid sites stronger than the anhydride.
-
Fix: Dry reagents over molecular sieves (3Å) and activate the Zeolite at 120°C under vacuum before use.
-
Module 3: Critical Decision Pathways
Use this logic flow to determine the correct troubleshooting steps for your specific situation.
Caption: Diagnostic logic for identifying yield loss in this compound synthesis.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup).
-
Corma, A., et al. (2002). "Zeolites as catalysts for the acylation of aromatics."[1] Journal of Catalysis. (Establishes the mechanism for Zeolite Beta activity in acylation).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Detailed mechanism of the acylium ion and sigma complex).
-
Wang, J., et al. (2010). "Friedel–Crafts acylation of thiophene with acetic anhydride over Hβ zeolite." Reaction Kinetics, Mechanisms and Catalysis. (Specific data on H-Beta loading and temperature optimization).
Sources
Technical Support Center: Catalyst Removal for 2-Propionylthiophene
Status: Operational | Topic: Work-up & Purification | Ticket ID: FC-THIO-2P
Introduction: The "Sticky" Physics of Acylation
Welcome to the technical support guide for 2-Propionylthiophene isolation. If you are reading this, you are likely performing a Friedel-Crafts acylation of thiophene using propionyl chloride (or anhydride).
The Core Problem: The reaction product, this compound, is a ketone. In the presence of strong Lewis acids (like AlCl₃), the carbonyl oxygen forms a stable 1:1 zwitterionic complex with the aluminum.
-
Implication: You cannot simply "filter off" the catalyst. You must chemically destroy this complex (hydrolysis) to release your product.
-
Risk: Thiophene rings are electron-rich and acid-sensitive. Improper quenching causes polymerization (tar formation), turning your reaction mixture into a black, intractable sludge.
This guide provides validated workflows to break this complex safely and remove catalyst residues efficiently.
Module 1: Lewis Acid Removal (AlCl₃ / SnCl₄)
Protocol A: The Standard Acidic Quench (Scale-Up Compatible)
Best for: Large batches (>50g) where heat management is critical.
The Mechanism:
Step-by-Step Procedure:
-
Cooling: Cool your reaction mixture to 0–5°C.
-
Preparation: Prepare a quench vessel containing crushed ice and concentrated HCl (approx. 10% v/v of total quench volume).
-
Transfer (The Critical Step): Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.
-
Why? Adding water to the reaction causes a violent exotherm. Adding reaction to water dissipates heat into the thermal mass of the ice.
-
-
Phase Separation: Transfer to a separatory funnel. The product resides in the organic layer (usually DCM or excess Thiophene). The catalyst (Al salts) resides in the lower aqueous acidic layer.
-
Wash: Wash the organic layer with water, then saturated NaHCO₃ (to remove acid traces), then brine.
Protocol B: The Rochelle Salt Method (Lab Scale / Emulsion Fighter)
Best for: <50g scale or when "The Sludge" (emulsion) appears.
The Mechanism: Sodium Potassium Tartrate (Rochelle Salt) acts as a ligand, chelating aluminum ions more strongly than the ketone does, keeping them soluble in the aqueous phase at neutral pH.
Step-by-Step Procedure:
-
Quench: Slowly add saturated aqueous Potassium Sodium Tartrate solution to the reaction mixture at 0°C.
-
Stir: Vigorously stir for 1–2 hours at room temperature.
-
Visual Cue: The mixture will transition from a cloudy suspension to two clear layers.
-
-
Extraction: Separate layers. The aluminum remains chelated in the aqueous phase.
Troubleshooting: "My Work-up Failed"
Issue 1: The "Aluminum Sludge" (Emulsion)
Symptom: A third, raggy layer forms between organic and aqueous phases that refuses to separate.
Cause: Formation of amphoteric Aluminum Hydroxide (
Immediate Fixes:
-
Acidify: Add 3M HCl dropwise to the emulsion until the pH drops below 2. The gel should dissolve back into
. -
Filter: If solids persist, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The Celite physically breaks the emulsion bubbles.
Issue 2: Black Tar Formation
Symptom: The product layer is dark black/brown rather than pale yellow/orange. Cause: Polymerization of the thiophene ring caused by localized hot-spots during quenching. Prevention: Ensure the quench temperature never exceeds 20°C. Increase stirring speed during the addition.
Module 2: Heterogeneous Catalysts (Zeolites / Solid Acids)
Context: Using H-Beta Zeolites or Montmorillonite K-10 avoids the liquid work-up entirely.
Protocol:
-
Hot Filtration: The product (this compound) is soluble in the reaction solvent (e.g., nitrobenzene or excess anhydride), but the catalyst is not.
-
Solvent Wash: Wash the filter cake with hot solvent to desorb any product trapped in the pores.
-
Regeneration: Calcination of the zeolite at 500°C can often regenerate the catalyst for reuse.
Module 3: Final Polishing (Purification)
Regardless of the catalyst removal method, the crude product will contain trace metal salts and oligomers. Vacuum Distillation is the only way to achieve pharmaceutical-grade purity (>99.5%).
Physicochemical Data for Distillation
| Parameter | Value | Notes |
| Boiling Point (Atm) | ~225°C | Avoid. High risk of decomposition. |
| Boiling Point (Vacuum) | 105–110°C @ 11 mmHg | Recommended range.[1] |
| Boiling Point (High Vac) | 65–67°C @ 50 mmHg | Ideal for minimizing thermal stress. |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (oxidation). |
Visual Workflows
Figure 1: Catalyst Removal Decision Tree
Caption: Logical workflow for selecting the correct quenching method based on scale and troubleshooting common separation issues.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Friedel-Crafts work-up protocols and AlCl3 handling). 2
-
Organic Syntheses. (1950). 2-Vinylthiophene (Precursor synthesis referencing this compound handling).[3] Org.[1][3][2][4][5] Synth. 30, 106. 3[6]
-
National Institutes of Health (NIH) PubChem. (2025). This compound Compound Summary. (Boiling point and physical property data). 1
-
University of Rochester. (2017). Workup: How to Manage an Emulsion. (Detailed protocols for breaking emulsions using Celite and Brine). 7[6][8]
-
Corma, A., et al. (2003). Zeolites for Friedel-Crafts Acylation. (Mechanisms for heterogeneous catalysis and separation). 9
Sources
- 1. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Identifying impurities in 2-Propionylthiophene using analytical techniques
Technical Support Center: Impurity Profiling of 2-Propionylthiophene
Executive Summary & Technical Context
This compound is a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton) and various functionalized conductive polymers. In pharmaceutical applications, the purity profile is strictly regulated, particularly regarding regioisomers (3-propionylthiophene) and over-acylated byproducts (2,5-dipropionylthiophene).
The primary synthetic route—Friedel-Crafts acylation of thiophene with propionyl chloride or anhydride—is regioselective for the 2-position due to the alpha-directing effect of the sulfur atom. However, thermodynamic variances and catalyst activity (e.g.,
This guide provides a self-validating workflow to identify, quantify, and eliminate these impurities.
Troubleshooting Guide: Analytical Challenges & Solutions
Q1: I see a persistent shoulder peak on my GC-MS chromatogram eluting immediately after the main peak. Is this the 3-isomer?
Diagnosis: Likely, yes.
Technical Causality: While the thiophene ring directs electrophilic substitution primarily to the
-
GC-MS: The 2- and 3-isomers have identical molecular weights (154.23 g/mol ) and very similar fragmentation patterns (base peak m/z 125 for loss of ethyl group). They rely on chromatographic resolution.
-
Confirmation: Use
H NMR (See Section 4). The 3-isomer possesses a unique "smoking gun" signal—the C2 proton. Located between the sulfur and the carbonyl, this proton is significantly deshielded and appears as a narrow doublet or singlet further downfield (>8.0 ppm) compared to any proton in the 2-isomer.
Q2: My HPLC purity is >99%, but the material has an unexpected high melting point variance. What am I missing?
Diagnosis: Inorganic salt contamination or oligomerization.
Technical Causality: Friedel-Crafts reactions use stoichiometric amounts of Lewis acids (
-
Residue on Ignition (ROI): Perform a standard ash test. Non-volatile residues indicate inorganic salts.
-
ICP-MS: Screen for Aluminum (Al) or Iron (Fe) depending on your catalyst.
-
Oligomers: Check the HPLC baseline at high retention times. Thiophene derivatives are prone to acid-catalyzed polymerization, forming dimers/trimers that may not elute in a standard isocratic run. Switch to a steep gradient (5%
100% Organic) to flush these out.
Q3: How do I distinguish between the mono-acylated and di-acylated impurities?
Diagnosis: 2,5-Di-propionylthiophene is the most common secondary byproduct. Technical Causality: The propionyl group is electron-withdrawing, which deactivates the ring toward further substitution. However, under forcing conditions (excess acylating agent), the second substitution occurs at the 5-position. Differentiation:
-
GC-MS: The di-acylated product (MW ~210 g/mol ) will elute significantly later and show a parent ion at m/z 210.
-
NMR: The 2,5-disubstituted ring has symmetry. You will see only two aromatic protons (H3 and H4) appearing as a clean singlet (if chemically equivalent) or a pair of doublets, whereas the mono-substituted product has three aromatic protons.
Visualized Analytical Workflows
Figure 1: Impurity Identification Logic Gate
Caption: Logical workflow for distinguishing target analyte from common synthetic byproducts using mass and structural analysis.
Figure 2: Synthesis & Impurity Genesis Pathway
Caption: Mechanistic origin of impurities during Friedel-Crafts acylation. Note that 3-isomer formation is thermodynamically controlled.
Detailed Experimental Protocols
Protocol A: GC-MS Method for Volatile Impurities
Use this method to separate isomers and identify unreacted starting materials.
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase standard for aromatic ketones. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures reproducible retention times. |
| Inlet Temp | 250°C | High enough to volatilize dimers, low enough to prevent degradation. |
| Oven Program | 50°C (2 min) | Slow ramp (10°C/min) is crucial to separate the 2- and 3-isomers. |
| MS Source | EI (70 eV), 230°C | Standard ionization for library matching (NIST). |
| Detection | Scan (35-350 amu) | Captures parent ions of thiophene (84), target (154), and dimers (210+). |
Protocol B: NMR Differentiation of Isomers
The definitive test for isomeric purity.
Sample Prep: Dissolve ~10 mg in
| Feature | This compound (Target) | 3-Propionylthiophene (Impurity) |
| H2 Proton | N/A (Substituted) | Singlet/d @ ~8.1 - 8.3 ppm (Key Identifier) |
| H3 Proton | dd @ ~7.7 ppm (Deshielded by C=O) | d @ ~7.3 - 7.5 ppm |
| H4 Proton | dd @ ~7.1 ppm | dd @ ~7.3 - 7.5 ppm |
| H5 Proton | dd @ ~7.6 ppm | dd @ ~7.5 ppm |
| Coupling |
Note: The H2 proton in the 3-isomer is located between the sulfur and the carbonyl group, leading to a significant downfield shift (deshielding) that is distinct from any proton in the 2-isomer.
References
-
BenchChem. (2025). Analytical methods for detecting impurities in 2-Acetylthiophene samples. (Note: 2-Acetylthiophene is the structural homolog; methods are directly transferable).
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary.
-
Royal Society of Chemistry. (2020). This compound: planar, or not planar, that is the question. (Detailed structural analysis).
-
Organic Chemistry Portal. Friedel-Crafts Acylation Mechanism and Catalysts.
-
Oregon State University. 1H NMR Chemical Shift Tables - Heterocycles.
Validation & Comparative
Comparative Reactivity Guide: 2-Acetylthiophene vs. 2-Propionylthiophene
Executive Summary: The Steric-Electronic Interface
In the landscape of heterocyclic synthesis, the choice between 2-acetylthiophene (2-AcTh) and 2-propionylthiophene (2-PrTh) is rarely arbitrary. While both share the electron-rich thiophene core, their reactivity profiles diverge significantly due to the steric and inductive influence of the alkyl side chain.
This guide provides a technical analysis of these two substrates, moving beyond basic structural descriptions to explore the kinetic and thermodynamic consequences of the methyl vs. ethyl substitution.
Structural & Electronic Baseline
| Feature | 2-Acetylthiophene | This compound | Impact on Reactivity |
| Side Chain | Methyl ( | Ethyl ( | Steric Bulk: Ethyl group hinders nucleophilic attack trajectory. |
| Carbonyl Electrophilicity | High | Moderate | Inductive Effect: Ethyl group (+I effect) slightly destabilizes the partial positive charge on the carbonyl carbon ( |
| 3 (Methyl) | 2 (Methylene) | Enolization: Methyl protons are kinetically more accessible; Methylene protons are thermodynamically distinct. | |
| Haloform Reaction | Positive | Negative | Diagnostic Utility: Only 2-AcTh forms Thiophene-2-carboxylic acid. |
Nucleophilic Addition: The Kinetic "Bürgi-Dunitz" Battle
The most critical differentiation lies in the rate of nucleophilic addition. The carbonyl carbon in this compound is shielded by the extra methyl group of the ethyl chain, creating a higher energy barrier for the incoming nucleophile.
Mechanism: Steric Approach Control
According to the Bürgi-Dunitz trajectory, a nucleophile attacks the carbonyl at an angle of ~107°. In 2-AcTh, the small methyl group offers minimal resistance. In 2-PrTh, the ethyl group's conformational rotation creates a "sweeping" steric volume that transiently blocks this angle, reducing the effective collision frequency (
Experimental Evidence: Reduction Kinetics
In comparative reductions using Sodium Borohydride (
Reaction Scheme:
Visualization: Steric Hindrance & Attack Trajectory
The following diagram illustrates the comparative steric environment during nucleophilic attack.
Figure 1: Comparative nucleophilic attack trajectories. The ethyl group in this compound introduces steric repulsion, increasing the activation energy.
Alpha-Functionalization: The Haloform Divergence
This is the binary differentiator. The Haloform reaction is specific to methyl ketones .
The Haloform Reaction (Oxidation)
-
2-Acetylthiophene: Possesses the requisite
motif. Upon treatment with sodium hypochlorite ( ) or iodine/base ( ), it undergoes exhaustive halogenation followed by cleavage to yield Thiophene-2-carboxylic acid . -
This compound: Possesses an ethyl group.[1] While the
-protons can be halogenated, the chain cannot be cleaved to form a stable carboxylate and haloform leaving group ( ).
Application in Synthesis
This reactivity difference is exploited when purifying this compound mixtures contaminated with acetyl derivatives, or when synthesizing the carboxylic acid scaffold.
Figure 2: The Haloform reaction pathway, exclusive to 2-acetylthiophene.
Experimental Protocols
Protocol A: Comparative Reduction (Standardized)
Objective: Determine relative reactivity via reduction time.
-
Preparation: Dissolve 1.0 mmol of ketone (2-AcTh or 2-PrTh) in 5 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add 0.5 mmol (0.5 eq, as 1 mol
provides 4 hydrides) of Sodium Borohydride in one portion. -
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) every 5 minutes.
-
Expectation: 2-AcTh typically reaches completion within 10-15 minutes. 2-PrTh may require 30-45 minutes or warming to RT.
-
-
Quenching: Quench with 1 mL saturated
. -
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: The Iodoform Test (Differentiation)
Objective: Qualitatively distinguish between the two substrates.
-
Reagent: Prepare a solution of
(2.5 g) and (5 g) in water (20 mL). -
Substrate: Dissolve 5 drops of the unknown ketone in 2 mL dioxane (or water if soluble).
-
Base: Add 2 mL of 10%
. -
Reaction: Add the Iodine solution dropwise until a dark color persists, then heat to 60°C.
-
2-Acetylthiophene: The dark color fades, and a yellow precipitate (
, Iodoform) forms. -
This compound: No yellow precipitate forms.
-
Pharmaceutical Application: The Duloxetine Connection
2-Acetylthiophene is a high-value precursor in the synthesis of Duloxetine (Cymbalta), a serotonin-norepinephrine reuptake inhibitor (SNRI). The methyl ketone functionality is essential for the Mannich reaction, which introduces the dimethylamino side chain.
Why this compound Fails Here:
The Mannich reaction on this compound would yield a branched product with an extra methyl group on the
Figure 3: 2-Acetylthiophene as the specific precursor for Duloxetine synthesis.
References
-
Hopemax Chemical. (2025).[2] Stability and Reactivity of 2-Acetylthiophene. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Haloform Reaction of Methyl Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Precision Business Insights. (2025). 2-Acetylthiophene Market and Pharmaceutical Applications. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Lewis Acid Selection for Thiophene Acylation
For researchers and professionals in drug development, the Friedel-Crafts acylation of thiophene is a foundational reaction for synthesizing a vast array of pharmaceutical intermediates. The choice of the Lewis acid catalyst is a critical decision that profoundly influences yield, regioselectivity, process safety, and scalability. This guide provides an in-depth, objective comparison of various Lewis acids for thiophene acylation, supported by experimental data, to empower you in making informed decisions for your specific synthetic needs.
The Crucial Role of the Lewis Acid in Thiophene Acylation
The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution reaction. The Lewis acid plays a pivotal role in activating the acylating agent (typically an acyl halide or anhydride) to generate a highly reactive acylium ion. This electrophile is then attacked by the electron-rich thiophene ring.
Figure 1: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of thiophene.
Thiophene's high reactivity makes it susceptible to polymerization and other side reactions, particularly in the presence of strong Lewis acids. Therefore, the selection of an appropriate Lewis acid is a delicate balance between achieving a high reaction rate and minimizing undesirable side products. The acylation of thiophene almost exclusively occurs at the 2-position, a phenomenon attributed to the greater resonance stabilization of the cationic intermediate formed upon electrophilic attack at this position compared to the 3-position.
A Comparative Analysis of Lewis Acids for Thiophene Acylation
This section provides a detailed comparison of various Lewis acids, from traditional workhorses to modern, sustainable alternatives.
Traditional Lewis Acids: The Established, Yet Flawed, Champions
Traditional Lewis acids like aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃) have been extensively used for thiophene acylation. While often effective, they come with significant drawbacks.
Performance Overview of Traditional Lewis Acids
| Lewis Acid | Acylating Agent | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| AlCl₃ | Acyl Halides | Anhydrous, often stoichiometric amounts | Variable, can be low due to side reactions | High reactivity, readily available | Highly hygroscopic, vigorous reactions, promotes polymerization, generates significant acidic waste. |
| SnCl₄ | Acetyl Chloride | Benzene, 0°C to RT | ~80-85% | Milder than AlCl₃, can lead to cleaner reactions | Stoichiometric amounts often required, moisture sensitive, corrosive. |
| ZnCl₂ | Acetic Anhydride/Acetyl Chloride | 25-125°C | ~68% (with acetic anhydride) | Relatively inexpensive, can be used in catalytic amounts | Milder, may require higher temperatures or longer reaction times, can be less effective than stronger Lewis acids. |
| FeCl₃ | Acyl Halides | - | Moderate to High | Less potent and more manageable than AlCl₃, less moisture-sensitive | Can be less reactive, may require specific conditions for high yields. |
Causality Behind Experimental Choices with Traditional Lewis Acids:
The requirement for stoichiometric amounts of traditional Lewis acids like AlCl₃ stems from the complexation of the Lewis acid with the carbonyl group of the acylated thiophene product. This deactivates the catalyst, necessitating a greater than stoichiometric quantity to drive the reaction to completion. The use of anhydrous conditions is critical as these Lewis acids readily hydrolyze, which deactivates them and can generate highly corrosive byproducts.
Experimental Protocol: Acetylation of Thiophene using SnCl₄
This protocol is a representative example of a classic Friedel-Crafts acylation using a traditional Lewis acid.
-
Reaction Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 16.8 g (0.2 mol) of thiophene, 15.6 g (0.2 mol) of acetyl chloride, and 200 mL of dry benzene.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: With vigorous stirring, add 52 g (0.2 mol) of freshly distilled stannic chloride dropwise over approximately 40 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.
-
Work-up: Hydrolyze the reaction mixture by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid. Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.
-
Purification: Remove the benzene and unreacted thiophene by distillation. The product, 2-acetylthiophene, is then purified by vacuum distillation.
Modern Alternatives: Towards Greener and More Efficient Acylations
The drawbacks of traditional Lewis acids have spurred the development of more sustainable and efficient catalytic systems. These include solid acid catalysts and specialized organometallic Lewis acids.
Solid Acid Catalysts: The Sustainable Choice
Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), offer significant advantages, including ease of separation, reusability, and reduced environmental impact.
Performance Overview of Solid Acid Catalysts
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 |
The superior performance of Hβ zeolite compared to HZSM-5 is attributed to its larger pore size, which allows for better diffusion of reactants and products.
Experimental Protocol: Acetylation of Thiophene using Hβ Zeolite
This protocol highlights the operational simplicity and environmental benefits of using a solid acid catalyst.
-
Catalyst Activation: Activate the Hβ zeolite by calcining at 550°C for 4 hours to remove adsorbed water.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite to the reaction mixture.
-
Reaction: Heat the mixture to 60°C in a water bath with magnetic stirring for 2 hours.
-
Work-up: After cooling, the solid catalyst can be recovered by simple filtration for regeneration and reuse. The liquid product can be purified by distillation.
Alkyl Lewis Acids: A Non-Acidic Approach
Ethylaluminum dichloride (EtAlCl₂) has emerged as a highly effective catalyst that operates in a non-acidic medium, offering near-quantitative yields of the acylated product.
Performance Overview of an Alkyl Lewis Acid
| Catalyst | Acylating Agent | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |
| EtAlCl₂ | Succinyl Chloride | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 |
The Brønsted basicity of the ethyl group in EtAlCl₂ is thought to neutralize the proton generated during the reaction, leading to a non-acidic environment and potentially reducing side reactions.
Experimental Protocol: Acylation of Thiophene using EtAlCl₂
This protocol demonstrates the use of an alkyl Lewis acid under mild conditions.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 0.5 mL (6.3 mmol) of thiophene and 0.33 mL (3.0 mmol) of succinyl chloride in 20 mL of dry dichloromethane at 0°C.
-
Catalyst Addition: Add 9.45 mL (9.5 mmol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.
-
Reaction: Stir the mixture at 0°C for 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with dichloromethane, dry the combined organic layers with Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Catalyst Selection Workflow
The optimal choice of a Lewis acid for thiophene acylation depends on a multitude of factors, including the desired scale of the reaction, cost considerations, and available equipment. The following workflow can guide your decision-making process.
Figure 2: A decision-making workflow for selecting the appropriate Lewis acid for thiophene acylation.
Concluding Remarks
The landscape of Lewis acid catalysis for thiophene acylation is evolving. While traditional Lewis acids remain relevant for certain applications, the drive towards greener, more sustainable, and efficient chemical processes has led to the emergence of superior alternatives. Solid acid catalysts, in particular, offer a compelling combination of high activity, selectivity, and recyclability, making them an excellent choice for both laboratory and industrial-scale synthesis. Alkyl Lewis acids also present a powerful option for achieving high yields under mild, non-acidic conditions.
By carefully considering the factors outlined in this guide and leveraging the provided experimental data and protocols, researchers can confidently select the optimal Lewis acid to meet their specific synthetic objectives in the acylation of thiophene.
References
-
Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal. 2014;9(8):267-272. Available at: [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. 2022;27(3):982. Available at: [Link]
-
2-acetothienone. Organic Syntheses. Available at: [Link]
- Acylation of thiophene. US Patent 2492629A.
-
Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal. Available at: [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. Semantic Scholar. Available at: [Link]
-
Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. Available at: [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. 2013;25(18):10381-10383. Available at: [Link]
-
Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols. MDPI. Available at: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
Structural Validation of 2-Propionylthiophene: A Comparative 13C NMR Guide
Executive Summary
2-Propionylthiophene (1-(thiophen-2-yl)propan-1-one) is a critical intermediate in the synthesis of bioisosteres for drug development.[1][2] Its structural integrity—specifically the regiochemistry of the propionyl group attachment—is paramount.[1][2] While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (1H NMR) verifies hydrogen environments, Carbon-13 NMR (13C NMR) is the definitive technique for validating the carbon skeleton and distinguishing between the thermodynamically favored 2-substituted isomer and the potential 3-substituted byproduct.[1][2]
This guide outlines a self-validating protocol for confirming the structure of this compound, comparing 13C NMR against alternative analytical methods to demonstrate its superior specificity for skeletal verification.
Comparative Analysis: Why 13C NMR?
While a multi-modal approach is standard, 13C NMR offers unique advantages for this specific heterocyclic ketone.[1][2]
| Feature | 13C NMR | 1H NMR | FTIR | HPLC-MS |
| Primary Utility | Skeletal Verification | Proton Count & Integration | Functional Group ID | Mol.[1][2] Weight & Purity |
| Quaternary Carbons | Direct Observation (C2 & C=O) | Invisible (Inferred only) | Indirect (C=O stretch) | N/A |
| Regioisomer ID | High Specificity (Distinct C2 vs C3 shifts) | Medium (Coupling constants can overlap) | Low (Fingerprint region complex) | Low (Isomers have same MW) |
| Solvent Effects | Low sensitivity | High sensitivity (Stacking effects) | N/A | N/A |
| Performance Verdict | Definitive for confirming the C-C bond formation at the Thiophene C2 position. | Supportive for alkyl chain verification.[1][2] | Screening for carbonyl presence.[1][2] | Confirmation of mass only.[1][2] |
Theoretical Basis & Expected Chemical Shifts
The structure of this compound consists of a thiophene ring substituted at the 2-position by a propionyl group.[1][2] The validation relies on identifying 7 distinct carbon signals .[1][2]
Predicted 13C NMR Data (in CDCl3)
| Carbon Position | Type | Approx. Shift ( | Structural Logic |
| C=O | Quaternary | 191.0 – 193.0 | Deshielded carbonyl carbon; characteristic of aryl ketones.[1][2] |
| C2 (Thiophene) | Quaternary | 143.0 – 145.0 | Ipso carbon. Highly deshielded due to direct attachment to the electron-withdrawing carbonyl.[1][2] |
| C3, C4, C5 | Methine (CH) | 128.0 – 134.0 | Aromatic thiophene ring carbons. C5 is typically most deshielded of these three due to proximity to Sulfur.[1][2] |
| Ethyl CH2 | Methylene | 31.0 – 33.0 | Alpha to carbonyl. |
| Ethyl CH3 | Methyl | 8.0 – 9.5 | Terminal methyl group. |
Critical Distinction: In the 3-propionyl isomer, the quaternary signal would shift significantly, and the symmetry of the splitting patterns in the proton-coupled 13C spectrum (or HMBC correlations) would differ.[1][2] The C2 signal at ~144 ppm is the "fingerprint" of 2-substitution.[1][2]
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data suitable for publication or regulatory filing, follow this "Expertise-Driven" protocol.
Step 1: Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred (99.8% D).[1][2] It minimizes solvent-solute interactions compared to DMSO.[1][2] -
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug or PTFE syringe filter into the NMR tube to remove paramagnetic particulates (e.g., catalyst residues like
) that broaden peaks.[2]
Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1][2]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 512 scans (approx. 30-45 mins).
Step 3: Data Processing[1][2]
-
Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication to enhance S/N.[2]
-
Referencing: Calibrate the
triplet center to 77.16 ppm .
Visualization of Synthesis & Validation Logic
The following diagram illustrates the synthesis pathway (Friedel-Crafts Acylation) and the logical flow used to validate the product, highlighting the specific role of 13C NMR.
Figure 1: Synthesis and Validation Workflow. The decision diamond highlights the critical role of the C2 quaternary shift in confirming the correct regioisomer.
Case Study: Distinguishing Isomers
In drug development, "regio-switching" (accidentally synthesizing the 3-isomer) is a known risk.[1][2]
The Diagnostic Test
If the reaction temperature is too high during Friedel-Crafts acylation, thermodynamic equilibration may occur.[1][2]
-
This compound (Target):
-
3-Propionylthiophene (Impurity):
-
Symmetry: Asymmetric.
-
Key Signal: Quaternary C3. Due to the position relative to Sulfur, this shift will differ (typically shielded relative to C2-acyl).[1][2]
-
Differentiation: The coupling pattern in non-decoupled spectra (or HMBC) confirms the connectivity.[2] In 2-acyl, the carbonyl correlates to the distinct C2.[1][2]
-
References
-
SDBS Web: Spectral Database for Organic Compounds. 1-(2-Thienyl)-1-propanone.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Accessed Jan 2026.[1][2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for chemical shift ranges).
-
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1][2] (Reference for electrophilic substitution regioselectivity in thiophenes). [Link]
-
Reinecke, M. G., et al. (1989).[1][2][3] Analysis of the carbon and proton NMR spectra of 2-arylthiophenes. Magnetic Resonance in Chemistry.[1][2][3] (Source for substituent effects on thiophene rings). [Link]
Sources
Propionyl Chloride vs. Propionic Anhydride: A Comparative Guide for Synthetic Strategy
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and overall yield. Both propionyl chloride and propionic anhydride are workhorse reagents for introducing the propionyl group into molecules, a common motif in pharmaceuticals, agrochemicals, and specialty materials. While they achieve the same fundamental transformation, their distinct chemical behaviors dictate their suitability for different applications. This guide provides an in-depth, objective comparison of propionyl chloride and propionic anhydride, grounded in mechanistic principles and supported by experimental data, to empower researchers in making strategic decisions for their synthetic endeavors.
The Fundamental Divide: Reactivity and Mechanistic Implications
The primary distinction between propionyl chloride and propionic anhydride lies in their reactivity, which follows the established hierarchy for carboxylic acid derivatives: Acyl Chlorides > Acid Anhydrides .[1][2] This difference is not merely academic; it has significant practical consequences for reaction design and execution.
The Electronic Advantage of Propionyl Chloride
Propionyl chloride's superior reactivity stems from the electronic nature of its leaving group. The chloride ion (Cl⁻) is an excellent leaving group due to the high electronegativity of chlorine and the stability of the resulting anion.[1] This makes the carbonyl carbon of propionyl chloride highly electrophilic and susceptible to nucleophilic attack. Consequently, reactions with propionyl chloride are typically rapid, often proceeding to completion at room temperature or lower.[1][3]
Propionic anhydride, conversely, possesses a propionate anion as its leaving group. Propionate is a significantly poorer leaving group than chloride, rendering the anhydride's carbonyl carbons less electrophilic. This results in a milder, less reactive acylating agent that often requires higher temperatures or longer reaction times to achieve comparable conversions.[1][4]
Byproducts: The Unseen Influence on Purification
The nature of the byproduct generated during acylation is a critical, yet often underestimated, factor that directly impacts the ease of product isolation and purification.
-
Propionyl Chloride: The reaction yields hydrogen chloride (HCl) as a stoichiometric byproduct.[1][5][6] HCl is a volatile and corrosive gas that can be readily removed from the reaction mixture by purging with an inert gas or during solvent evaporation under reduced pressure, simplifying the workup.[6] However, its acidic nature necessitates the use of a base (e.g., pyridine, triethylamine) to scavenge the HCl and drive the reaction to completion, which adds a reagent that must also be removed during workup.
-
Propionic Anhydride: This reagent generates propionic acid as its byproduct.[1][4] While less acutely corrosive than HCl, propionic acid is a non-volatile liquid (Boiling Point: 141°C) that remains in the reaction mixture.[6] Its removal often requires aqueous basic washes (which can be problematic for base-sensitive products) or careful fractional distillation, complicating the purification process.
The choice, therefore, presents a trade-off: the convenient removal of a gaseous byproduct (HCl) versus the handling of a less corrosive but more persistent liquid byproduct (propionic acid).
Comparative Data Summary
| Feature | Propionyl Chloride | Propionic Anhydride |
| Reactivity | Very High | Moderate |
| Typical Conditions | Low temperature, short reaction times | Room temp to elevated temp, longer times |
| Leaving Group | Chloride (Cl⁻) | Propionate (CH₃CH₂COO⁻) |
| Byproduct | Hydrogen Chloride (HCl) | Propionic Acid (CH₃CH₂COOH) |
| Byproduct State | Gas | Liquid |
| Workup Ease | Generally simpler due to volatile byproduct | More complex due to non-volatile byproduct |
| Chemoselectivity | Lower; can be less selective with polyfunctional molecules | Higher; often preferred for selective acylation |
| Controllability | Can be difficult to control on a large scale | Easier to control, suitable for large-scale production[7] |
Experimental Design & Protocols
To illustrate the practical differences, we present parallel protocols for a common transformation: the esterification of a secondary alcohol, 2-butanol.
Diagram: General Acylation Workflow
The following diagram outlines the typical decision points and steps in a propionylation reaction, highlighting the divergence in workup strategy.
Caption: Comparative workflow for propionylation.
Protocol 1: Esterification using Propionyl Chloride
Objective: Synthesize 2-butyl propionate from 2-butanol.
Materials:
-
2-Butanol (1.0 eq)
-
Propionyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Diethyl Ether
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Addition: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor reaction completion by TLC or GC.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the pyridinium hydrochloride precipitate, washing the filter cake with fresh diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 2-butyl propionate by fractional distillation.
Protocol 2: Esterification using Propionic Anhydride
Objective: Synthesize 2-butyl propionate from 2-butanol.
Materials:
-
2-Butanol (1.0 eq)
-
Propionic Anhydride (1.5 eq)
-
DMAP (4-Dimethylaminopyridine, 0.1 eq, catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-butanol (1.0 eq), propionic anhydride (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or gently reflux until the starting material is consumed (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash thoroughly with saturated NaHCO₃ (3-4x) to remove the propionic acid byproduct and any unreacted anhydride. Causality Note: Multiple basic washes are crucial to ensure complete removal of the high-boiling propionic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2-butyl propionate by fractional distillation.
Selectivity in Complex Molecules
For substrates bearing multiple nucleophilic sites (e.g., amino alcohols), the choice of reagent becomes a question of chemoselectivity.
-
Propionyl Chloride's Reactivity Challenge: Its high reactivity can lead to indiscriminate acylation of all available nucleophilic groups, resulting in low yields of the desired product.[1]
-
Propionic Anhydride's Finesse: The milder nature of propionic anhydride can be exploited to achieve selective acylation.[1] For instance, in a molecule with both an alcohol and an amine, it is often possible to find conditions where the more nucleophilic amine is acylated preferentially while the alcohol remains untouched.
Diagram: Selectivity Principle
Caption: Reagent choice impacts chemoselectivity.
Conclusion and Strategic Recommendations
Neither propionyl chloride nor propionic anhydride is universally superior; the optimal choice is dictated by the specific synthetic context.
Choose Propionyl Chloride when:
-
Speed is critical: The substrate is robust and the primary goal is rapid, high-conversion acylation.
-
The nucleophile is weak: A highly reactive electrophile is needed to drive the reaction.
-
Byproduct removal is straightforward: The workup is simplified by the removal of gaseous HCl, and the product is not sensitive to the required basic scavenger.
Choose Propionic Anhydride when:
-
Chemoselectivity is paramount: The substrate contains multiple reactive sites and selective acylation is required.[1]
-
Controllability is key: The reaction is performed on a large scale where managing the exothermicity of a highly reactive reagent is a concern.[7]
-
Corrosive HCl is problematic: The substrate or other functional groups are sensitive to strong acids.[4]
By carefully considering the interplay of reactivity, byproducts, and selectivity, researchers can harness the distinct advantages of each reagent to design more efficient, controlled, and successful synthetic strategies.
References
- SINOCHEM. (2026). Comparison of Acyl Chloride Intermediates in Water Treatment Chemicals: Why Choose Propionyl Chloride? [Online].
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Online].
- BenchChem. (2025). Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents. [Online].
- MilliporeSigma. (n.d.). Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. [Online].
- The Student Room. (2012). Advantage of propanoyl chloride? [Online].
- Nanjing HBL. (n.d.). What Should Be Noticed When Using and Storing Propionyl Chloride? [Online].
-
PubChem - NIH. (n.d.). PROPIONIC ANHYDRIDE. [Online]. Available at: [Link]
- Sciencemadness Wiki. (2021). Propionic anhydride. [Online].
- Fisher Scientific. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. [Online].
-
Wikipedia. (n.d.). Propionic anhydride. [Online]. Available at: [Link]
- LookChem. (n.d.). Cas 79-03-8,Propionyl chloride. [Online].
- Market Publishers. (2025). Propionyl Chloride: A Versatile Reagent in Organic Synthesis. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. manavchem.com [manavchem.com]
- 3. marketpublishers.com [marketpublishers.com]
- 4. chemcomplex.com [chemcomplex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. Comparison of Acyl Chloride Intermediates in Water Treatment Chemicals: Why Choose Propionyl Chloride? - SINOCHEM [sinocheme.com]
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2-Propionylthiophene
For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible, reliable, and safe downstream applications. 2-Propionylthiophene, a key building block in the synthesis of pharmaceuticals (such as the NSAID Tiaprofenic Acid) and advanced materials, is no exception.[1][2] Its structural integrity and freedom from impurities directly impact reaction yields, kinetic profiles, and the toxicological safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the synthetic route, as this predicts the likely impurity profile. This compound is commonly synthesized via the Friedel-Crafts acylation of thiophene with either propionyl chloride or propionic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).
This process, while effective, can introduce several classes of impurities that must be analytically targeted:
-
Unreacted Starting Materials: Residual thiophene and propionylating agent.
-
Isomeric By-products: While the 2-position is electronically favored for electrophilic substitution, trace amounts of the isomeric by-product, 3-propionylthiophene, can form.
-
Over-acylation Products: Di-acylated thiophenes (e.g., 2,5-dipropionylthiophene) can arise if reaction conditions are not strictly controlled.
-
Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or work-up (e.g., diethyl ether, ethyl acetate) may be present.
-
Catalyst Residues: Traces of the Lewis acid catalyst or its hydrolysis by-products.
A comprehensive purity analysis must be capable of separating and detecting these structurally similar and diverse compounds.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally sufficient for all potential impurities. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most complete and trustworthy purity profile. The choice of technique is dictated by the physicochemical properties of the analyte and the anticipated impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [3] |
| Molecular Weight | 140.20 g/mol | [3] |
| Appearance | Colorless to light yellow/green liquid | [1] |
| Boiling Point | 228 °C at 760 mmHg; 107 °C at 11 mmHg | [3] |
| Density | ~1.13 g/cm³ | [1] |
| Refractive Index | ~1.55 at 20 °C | [1] |
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the sample is carried by an inert gas, compounds partition between the mobile and stationary phases, eluting at characteristic retention times.
Application to this compound: Given its boiling point and thermal stability, GC is an excellent primary technique. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, making it ideal for general purity assessment. For unambiguous identification of sulfur-containing impurities, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be invaluable.[4][5][6]
Strengths:
-
High Resolution: Capable of separating closely related isomers like 2- and 3-propionylthiophene with the correct column.
-
Sensitivity: Detects trace amounts of volatile starting materials and solvents.
-
Quantitative Accuracy: With proper calibration, GC-FID provides excellent quantitative precision.
Limitations:
-
Not suitable for non-volatile or thermally labile impurities (e.g., catalyst residues, polymeric by-products).
-
Peak identification based on retention time alone is not definitive.
Expert Insight: Coupling GC with Mass Spectrometry (GC-MS) is the gold standard. It combines the high-resolution separation of GC with the definitive identification power of MS, which fragments molecules into predictable patterns, providing a "fingerprint" for each compound.[3][7]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, a reversed-phase (RP) method using a C18 column is most common.
Application to this compound: HPLC is particularly useful for detecting less volatile impurities, such as di-acylated by-products or impurities introduced during work-up. A UV detector is highly effective, as the thiophene ring and carbonyl group are strong chromophores.
Strengths:
-
Broad Applicability: Can analyze a wide range of compounds, including those unsuitable for GC.
-
Robust Quantification: HPLC with UV detection is a highly reliable quantitative technique.[8]
-
Non-destructive: Allows for fraction collection and further analysis if needed.
Limitations:
-
Lower Resolution for Volatiles: May not separate highly volatile compounds (like residual solvents) as effectively as GC.
-
Requires Chromophore: UV detection is dependent on the impurity having a UV absorbance.
Expert Insight: Method development is key. Optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) is crucial for achieving baseline separation of all potential impurities from the main product peak.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about a molecule's chemical structure and the connectivity of its atoms.
Application to this compound: NMR is indispensable for structural confirmation of the synthesized product. The distinct signals for the protons on the thiophene ring, as well as the ethyl group, confirm the correct structure.[10][11] Furthermore, NMR can detect and identify impurities that have unique proton or carbon signals, and through quantitative NMR (qNMR), can determine their concentration without needing a specific reference standard for each impurity.
Strengths:
-
Unambiguous Structural Information: Provides definitive proof of the molecular structure.
-
Universal Detection: Detects any proton- or carbon-containing impurity, provided its concentration is above the detection limit (~0.1%).
-
Primary Ratio Method: Can provide highly accurate quantitative results.
Limitations:
-
Lower Sensitivity: Compared to GC or HPLC, NMR is less sensitive and may not detect impurities below the 0.1% level.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, complicating interpretation.
Table 2: Comparative Overview of Key Purity Assessment Techniques
| Technique | Primary Application | Detects | Sensitivity | Quantitative? | Key Advantage |
| GC-FID/MS | Volatile impurities, isomers | Starting materials, solvents, isomers | High (ppm-ppb) | Yes | Excellent separation of volatiles, definitive ID with MS |
| RP-HPLC-UV | Less volatile by-products | Di-acylated products, polar impurities | High (ppm) | Yes | Versatility for a wide range of compound polarities |
| ¹H / ¹³C NMR | Structural confirmation | All proton/carbon-containing species | Moderate (~0.1%) | Yes (qNMR) | Unambiguous structural elucidation |
| FTIR | Functional group confirmation | Gross contamination | Low | No | Fast, simple check for key chemical bonds |
Validated Experimental Protocols
The trustworthiness of a purity assessment hinges on a well-defined and validated protocol. Below are step-by-step methodologies for the primary chromatographic techniques.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to separate and identify volatile impurities and confirm the identity of the main component.
-
Sample Preparation:
-
Accurately prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex briefly to ensure complete dissolution.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of the analyte from potential solvents and isomers.
-
Injection: 1 µL, split injection (split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 250 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 35 - 350 m/z.
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity by area percent: (Area of this compound peak / Total area of all peaks) x 100.
-
Identify the main peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound should show a molecular ion (M⁺) at m/z 140 and a characteristic base peak from alpha-cleavage at m/z 111 ([M-C₂H₅]⁺).[3]
-
Identify impurity peaks by searching their mass spectra against the library.
-
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of this compound.
Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to separate and quantify the main component and less volatile, more polar impurities.
-
Sample and Mobile Phase Preparation:
-
Sample: Accurately prepare a ~0.5 mg/mL solution of this compound in acetonitrile.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter and degas all mobile phases prior to use.
-
-
Instrumentation & Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent with a PDA or UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by area percent, similar to the GC method.
-
Analyze the retention times and UV spectra of impurity peaks to gain clues about their identity.
-
Conclusion: An Integrated Approach to Purity
The purity assessment of synthesized this compound is a critical step in ensuring its suitability for high-stakes applications in research and drug development. While a quick purity check can be performed by a single technique like GC-FID, a comprehensive and trustworthy characterization demands an integrated, multi-technique approach.
GC-MS should be employed as the primary tool for identifying and quantifying volatile impurities and confirming the product's identity. RP-HPLC serves as an essential orthogonal method to detect non-volatile or polar by-products that GC might miss. Finally, NMR spectroscopy provides the ultimate structural confirmation, acting as a final arbiter of identity and a powerful tool for quantifying significant impurities. By judiciously combining these methods, researchers can build a complete and reliable purity profile, ensuring the quality and integrity of their scientific work.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 26179, this compound.[Link][3]
-
The Good Scents Company. 2-propanoyl thiophene Information.[Link][12]
-
National Institute of Standards and Technology (NIST). Thiophene, 2-propyl-.[Link][13]
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. [Link][14]
-
Bagnara, M. et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(5), 2031–2039. [Link][10]
-
Stavroulas, C. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. [Link][9]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.[Link][15]
-
Lee, J. et al. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. [Link][8]
-
Agilent Technologies. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.[Link][4]
-
Shimadzu. Analysis of Thiophene in Benzene by GC-FPD.[Link][5]
-
Shimadzu. Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030.[Link][6]
-
Peace, M. R. et al. (2016). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry, 4, 43. [Link][7]
-
Wang, C. et al. (2019). Probing the molecular orientation of chemically polymerized polythiophene-polyrotaxane via solid state NMR. Polymer, 178, 121588. [Link][11]
-
Trade Science Inc. Synthesis and spectral characterization of potential impurities of tiaprofenic acid.[Link][2]
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. shimadzu.com [shimadzu.com]
- 7. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]
- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
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- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
A Comparative Olfactory Guide to 2-Propionylthiophene and Other Keto-Thiophenes in Fragrance Applications
For researchers, perfumers, and drug development professionals, the nuanced world of aroma chemicals presents both a challenge and an opportunity. Among the vast array of heterocyclic compounds, keto-thiophenes stand out for their significant contributions to the flavor and fragrance industry.[1][2] This guide provides an in-depth comparison of the fragrance profiles of 2-propionylthiophene and other selected keto-thiophenes, supported by experimental methodologies for their sensory and instrumental evaluation. Our focus is to elucidate the structure-odor relationships that drive the distinct aromatic characteristics of these compounds.
The Aromatic Significance of the Thiophene Ring
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the synthesis of many flavor and fragrance compounds.[3] The presence of the sulfur atom, combined with various substituents, gives rise to a wide spectrum of olfactory notes, from roasted and nutty to savory and even fruity. Keto-thiophenes, which feature a ketone functional group attached to the thiophene ring, are particularly valued for their complex and often potent aromas.
Comparative Fragrance Profiles of Selected Keto-Thiophenes
The fragrance profile of a keto-thiophene is significantly influenced by the nature and position of its acyl and alkyl substituents. Below is a comparative analysis of this compound and other representative keto-thiophenes.
| Compound | Chemical Structure | Fragrance Profile | Physical Properties |
| This compound | 1-(Thiophen-2-yl)propan-1-one | Warm, nutty, creamy, and caramel-like.[4] | Molecular Formula: C₇H₈OS Molar Mass: 140.20 g/mol [5] Boiling Point: 107 °C @ 11 mm Hg[5] |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanone | Sulfurous, nutty, hazelnut, walnut, and roasted.[6] | Molecular Formula: C₆H₆OS Molar Mass: 126.17 g/mol Boiling Point: 214 °C[6] |
| 2-Acetyl-5-methylthiophene | 1-(5-Methylthiophen-2-yl)ethanone | Sweet, spicy, with notes of honey, hawthorn, almond, acacia, hyacinth, and caramel.[7] | Molecular Formula: C₇H₈OS Molar Mass: 140.20 g/mol Boiling Point: 232-234 °C[7] |
| 3-Acetyl-2,5-dimethylthiophene | 1-(2,5-Dimethylthiophen-3-yl)ethanone | Nutty, savory, with meaty and roasted undertones.[1] | Molecular Formula: C₈H₁₀OS Molar Mass: 154.23 g/mol [8] Boiling Point: 105-108 °C @ 15 mm Hg[8] |
Elucidating Fragrance Profiles: Experimental Methodologies
To objectively compare the fragrance profiles of these keto-thiophenes, a combination of sensory evaluation and instrumental analysis is essential. These methods provide both qualitative descriptions and quantitative data on the odor potency and character of each compound.
Sensory Evaluation Protocol
Sensory analysis relies on trained human panelists to describe and quantify the olfactory attributes of a substance. A common approach is Descriptive Analysis.
Objective: To identify and quantify the aromatic characteristics of this compound and other keto-thiophenes.
Materials:
-
Samples of this compound, 2-acetylthiophene, 2-acetyl-5-methylthiophene, and 3-acetyl-2,5-dimethylthiophene, diluted in an appropriate solvent (e.g., propylene glycol or ethanol) to a concentration of 0.1% (v/v).
-
Odor-free glass vials with Teflon-lined caps.
-
A panel of 8-12 trained sensory assessors.
-
A quiet, well-ventilated sensory evaluation room.
-
Unsalted crackers and filtered water for palate cleansing.
Procedure:
-
Panelist Training: Prior to the evaluation, panelists are trained to identify and scale the intensity of various aroma descriptors relevant to the samples (e.g., nutty, roasted, sweet, sulfurous, caramel).
-
Sample Preparation: Prepare coded, randomized samples of each diluted keto-thiophene in identical vials.
-
Evaluation: Panelists are instructed to open one vial at a time, sniff the headspace, and record their perceptions.
-
Data Collection: For each sample, panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-point intensity scale). They also provide qualitative descriptions of the odor.
-
Data Analysis: The intensity ratings are statistically analyzed to determine significant differences in the fragrance profiles of the compounds.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[9] This allows for the identification of odor-active compounds in a mixture and an estimation of their relative odor potency. A common method used in conjunction with GC-O is Aroma Extract Dilution Analysis (AEDA).
Objective: To determine the Flavor Dilution (FD) factors of this compound and other keto-thiophenes, providing a semi-quantitative measure of their odor potency.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Appropriate capillary column (e.g., DB-WAX).
-
Samples of each keto-thiophene.
-
A series of dilutions of each sample in a suitable solvent.
Procedure:
-
Sample Preparation: Prepare a series of stepwise dilutions (e.g., 1:1, 1:10, 1:100, etc.) of each keto-thiophene.
-
GC-O Analysis:
-
Inject the highest concentration of the first sample into the GC.
-
A trained assessor sniffs the effluent at the ODP and records the retention time and odor description of any detected aroma.
-
Simultaneously, the FID records the chemical profile.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Successively inject the diluted samples, from highest to lowest concentration.
-
The assessor notes the retention times at which odors are detected for each dilution.
-
The last dilution at which an odor is detected for a specific compound determines its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.
-
-
Data Analysis: Compare the FD factors of the different keto-thiophenes to rank their relative odor potencies.
Structure-Odor Relationship Insights
The comparison of these keto-thiophenes reveals key structure-odor relationships:
-
Acyl Chain Length: The change from an acetyl group (in 2-acetylthiophene) to a propionyl group (in this compound) shifts the fragrance profile from a more roasted, sulfurous character to a creamier, more caramel-like aroma.
-
Methyl Substitution: The addition of a methyl group at the 5-position of 2-acetylthiophene (forming 2-acetyl-5-methylthiophene) introduces sweet and floral notes, significantly altering the original nutty and roasted profile.
-
Positional Isomerism: Moving the acetyl group to the 3-position and adding methyl groups at the 2- and 5-positions (as in 3-acetyl-2,5-dimethylthiophene) enhances the savory and meaty characteristics.
Conclusion
This compound possesses a distinct warm, nutty, and creamy fragrance profile that sets it apart from other keto-thiophenes. Its longer acyl chain likely contributes to its smoother, less harsh aroma compared to 2-acetylthiophene. The addition and positioning of alkyl substituents on the thiophene ring, as seen in 2-acetyl-5-methylthiophene and 3-acetyl-2,5-dimethylthiophene, further demonstrate the profound impact of molecular structure on olfactory perception.
The experimental protocols detailed in this guide provide a robust framework for the objective comparison of these and other aroma compounds. By employing systematic sensory evaluation and instrumental techniques like GC-O with AEDA, researchers can gain a deeper understanding of the structure-odor relationships that govern the world of fragrance and flavor, paving the way for the development of novel and impactful aroma ingredients.
References
-
2-acetyl-5-methyl thiophene, 13679-74-8. (n.d.). The Good Scents Company. Retrieved from [Link]
- Davoli, P., & Cuttitta, A. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Chemical Engineering Transactions, 37, 469-474.
-
3-Acetyl-2,5-dimethylthiophene. (n.d.). MySkinRecipes. Retrieved from [Link]
-
2-acetyl thiophene, 88-15-3. (n.d.). The Good Scents Company. Retrieved from [Link]
- Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). Food and Chemical Toxicology, 97, 198-209.
- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2022).
- Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. (2015). Journal of the American Society of Brewing Chemists, 73(1), 80-89.
- The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). In ACS Symposium Series (Vol. 1068, pp. 3-17). American Chemical Society.
-
2-propanoyl thiophene, 13679-75-9. (n.d.). The Good Scents Company. Retrieved from [Link]
- The Discovery of Citral-Like Thiophenes in Fried Chicken. (2020). Journal of Agricultural and Food Chemistry, 68(31), 8348–8356.
-
3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191. (n.d.). PubChem. Retrieved from [Link]
- Application of a Comparative Aroma Extract Dilution Analysis to Monitor Changes in Orange Juice Aroma Compounds during Processing. (2001). In ACS Symposium Series (Vol. 782, pp. 33-45). American Chemical Society.
-
This compound | C7H8OS | CID 26179. (n.d.). PubChem. Retrieved from [Link]
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Isomeric Purity Analysis of 2-Propionylthiophene: A Comparative Technical Guide
Executive Summary
2-Propionylthiophene (2-PT) is a critical intermediate in the synthesis of pharmaceutical agents, including duloxetine and various anti-inflammatory drugs. The primary challenge in its quality control is the detection and quantification of its regioisomer, 3-Propionylthiophene (3-PT) .
This guide provides a comparative analysis of analytical methodologies to ensure isomeric purity. While Gas Chromatography (GC) serves as the industry standard for quantitative purity due to its resolution capabilities, Proton Nuclear Magnetic Resonance (
The Isomeric Challenge
The synthesis of 2-PT typically involves Friedel-Crafts acylation of thiophene. Due to the directing effects of the sulfur atom, the 2-position is kinetically favored. However, thermodynamic conditions or catalyst acidity can lead to the formation of the 3-isomer (0.1% – 5% range).
-
This compound: Boiling point ~228°C. Dipole vector aligns with the sulfur lone pairs.
-
3-Propionylthiophene: Boiling point ~230°C. Dipole vector is distinct.
Implication: The boiling points are too similar for effective separation by simple distillation or non-polar GC columns. Separation must exploit polarity differences rather than volatility.
Method A: Gas Chromatography (GC-FID)
Status: The Quantitative Gold Standard
Mechanistic Rationale
Standard non-polar columns (e.g., 100% Dimethylpolysiloxane, DB-1) separate based on boiling point and often fail to resolve 2-PT and 3-PT to baseline.
The Solution: Use a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax). The PEG phase interacts with the dipole of the carbonyl group. The steric and electronic environment of the carbonyl in the 2-position differs sufficiently from the 3-position to create a retention time difference (
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Column | DB-WAX or HP-INNOWax (30 m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split Mode (50:1), 250°C |
| Detector | FID @ 280°C |
| Oven Program | 1) Hold 100°C for 2 min2) Ramp 10°C/min to 240°C3) Hold 5 min |
| Injection Vol | 1.0 µL |
System Suitability & Validation
To ensure trustworthiness, the system must pass the following criteria before batch analysis:
-
Resolution (
): between 2-PT and 3-PT peaks. -
Tailing Factor (
): (Indicates active sites in the liner are passivated). -
LOD: < 0.05% (area normalization).
Method B: H-NMR Spectroscopy
Status: The Structural Validator
Mechanistic Rationale
While GC provides purity %, it cannot definitively prove identity without a standard. NMR distinguishes the isomers based on the unique spin-spin coupling constants (
Diagnostic Signals
The key differentiator is the coupling pattern of the aromatic protons.
Isomer 1: this compound (Target)
-
H3 (dd): Deshielded by Carbonyl. Large coupling to H4 (
Hz). -
H5 (dd): Next to Sulfur. Large coupling to H4 (
Hz). -
H4 (dd): Intermediate shift.
Isomer 2: 3-Propionylthiophene (Impurity)
-
H2 (d): Most Deshielded singlet-like peak. Located between S and C=O. Shows small long-range coupling (
Hz). -
H4/H5: Distinct roof-effect pattern compared to the 2-isomer.
Protocol
-
Solvent: CDCl
(Standard) or DMSO- (if peaks overlap with solvent residual). -
Concentration: ~10 mg in 0.6 mL.
-
Acquisition: Minimum 64 scans to resolve low-level impurity satellites.
Method C: HPLC-UV
Status: The Alternative for Non-Volatiles
If the 2-PT is part of a non-volatile reaction matrix or a salt formulation, GC is unsuitable.
-
Column: C18 (Octadecylsilane) is generally insufficient for isomer separation. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column is recommended. The
- interactions between the stationary phase and the thiophene ring enhance selectivity. -
Mobile Phase: Isocratic Water/Acetonitrile (60:40) with 0.1% Formic Acid.
-
Detection: UV @ 260 nm (Thiophene
).
Comparative Analysis Summary
| Feature | GC-FID (PEG Column) | HPLC-UV (PFP Column) | |
| Primary Use | Quantification of Purity | Identification of Structure | Analysis of Complex Matrices |
| Isomer Resolution | Excellent ( | Moderate (Requires expert interpretation) | Good (Column dependent) |
| Limit of Detection | High (ppm level) | Low (~0.1 - 0.5%) | High (ppm level) |
| Cost per Run | Low | High (Solvents/Instrument time) | Moderate |
| Throughput | High (20 min/sample) | Low | Medium |
Analytical Decision Workflow
The following diagram illustrates the logical flow for selecting and executing the correct analytical method.
Figure 1: Decision tree for isomeric purity analysis, prioritizing GC for quantification and NMR for identity validation.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). 1H-NMR Spectra of Thiophene Derivatives. AIST Japan. Available at: [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Specifically regarding Friedel-Crafts acylation of heterocycles and separation of isomers).
-
Agilent Technologies. Analysis of Thiophene Impurities in Benzene by GC-FID and GC-SCD. (Technical Note adapted for thiophene derivative separation). Available at: [Link]
Sustainable Catalysis in Pharmaceutical Intermediates: A Comparative Guide to 2-Propionylthiophene Synthesis
Executive Summary
2-Propionylthiophene is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and 5-lipoxygenase inhibitors such as zileuton. Historically, its synthesis has relied on classical Friedel-Crafts acylation using stoichiometric aluminum chloride (
This guide objectively compares the traditional
The Chemistry: Friedel-Crafts Acylation
The core transformation involves the electrophilic substitution of thiophene at the C-2 position using a propionylating agent (propionyl chloride or propionic anhydride).
Reaction Equation:
Candidate 1: The Traditional Benchmark ( )
-
Catalyst: Aluminum Chloride (anhydrous).
-
Reagent: Propionyl Chloride.
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (
). -
Mechanism: Homogeneous Lewis acid activation. The catalyst forms a strong 1:1 complex with the carbonyl oxygen of the product, requiring stoichiometric quantities (often >1.2 equivalents) to drive conversion.
-
Status: Industrial standard, but phasing out due to environmental regulations.
Candidate 2: The Green Contender (Zeolite H-Beta)
-
Catalyst: Zeolite H-Beta (microporous aluminosilicate).
-
Reagent: Propionic Anhydride.
-
Solvent: Solvent-free (neat) or minimal green solvent.
-
Mechanism: Heterogeneous surface catalysis. The pore structure of H-Beta restricts the formation of the bulky 3-isomer, enhancing regio-selectivity. The catalyst does not complex irreversibly with the product.
-
Status: The leading sustainable alternative for large-scale production.
Comparative Analysis: Performance & Environmental Impact[1][2]
The following table contrasts the two primary methodologies based on yield, selectivity, and green chemistry metrics.
| Metric | Traditional ( | Green (Zeolite H-Beta) | Emerging (Zn(OTf) |
| Yield | 70–90% | >98% | ~70–75% |
| Selectivity (2- vs 3-isomer) | High (due to electronic effects) | Very High (Shape selective) | High |
| Atom Economy | Poor (Stoichiometric metal waste) | High (Catalytic) | Moderate |
| E-Factor (kg waste / kg product) | High (>5.0 due to Al sludge) | Low (<1.0) | Moderate |
| Catalyst Reusability | None (Destroyed in workup) | Excellent (Regenerable via calcination) | Good |
| Solvent Requirement | Toxic (DCM, CS | Solvent-Free possible | Solvent-Free or Green |
| Corrosion/Safety | High (HCl gas, violent hydrolysis) | Low (Non-corrosive solid) | Low |
Mechanistic & Workflow Visualization
Diagram 1: Reaction Mechanism Comparison
This diagram illustrates the fundamental difference between the single-use homogeneous cycle and the regenerative heterogeneous cycle.
Figure 1: Mechanistic pathway comparison.[1][2] Note the "Dead End" complex in the traditional route versus the regenerative cycle in the Zeolite pathway.
Diagram 2: Process Workflow Efficiency
A comparison of the unit operations required for isolation.
Figure 2: Operational workflow. The green method eliminates quenching, extraction, and drying steps, significantly reducing process time and solvent use.
Detailed Experimental Protocols
Protocol A: Traditional Synthesis (AlCl Mediated)
Adapted from standard Friedel-Crafts procedures for thiophenes.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and drying tube (CaCl
). Purge with . -
Activation: Suspend anhydrous
(1.2 equiv, ~16 g) in dry dichloromethane (DCM, 50 mL) and cool to 0°C in an ice bath. -
Acylating Agent: Add propionyl chloride (1.0 equiv, ~9.2 g) dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add thiophene (1.0 equiv, 8.4 g) dissolved in DCM dropwise over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup (Critical): Pour the reaction mixture slowly onto 100 g of crushed ice/HCl. Caution: Evolution of HCl gas and heat.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with
(sat.), water, and brine. Dry over .[3] -
Purification: Evaporate solvent and distill the residue under reduced pressure (bp ~105°C at 15 mmHg) to yield this compound.
Protocol B: Green Synthesis (Zeolite H-Beta Mediated)
Based on high-efficiency solvent-free acylation methodologies.
-
Catalyst Preparation: Calcine Zeolite H-Beta (
ratio ~25-30) at 500°C for 4 hours prior to use to ensure activation of acid sites. -
Reaction: In a round-bottom flask, mix thiophene (1.0 equiv, 8.4 g) and propionic anhydride (2.0 equiv, 26 g).
-
Catalysis: Add activated Zeolite H-Beta (10 wt% relative to thiophene, ~0.8 g).
-
Execution: Heat the mixture to 60–80°C with magnetic stirring for 3–4 hours. Monitor by TLC or GC.[4]
-
Workup: Cool the mixture and filter through a sintered glass funnel to recover the zeolite catalyst. (The catalyst can be washed with acetone, dried, and recalcined for reuse).
-
Purification: The filtrate consists of product and propionic acid. Distill under vacuum. Propionic acid (bp 141°C) will distill first, followed by this compound.
-
Yield: Typically >95% conversion with >90% isolated yield.
References
-
Grokipedia. "Tiaprofenic acid - Industrial Synthesis." Grokipedia Medical Database. Link
-
Wang, S., et al. "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." Trade Science Inc. Journals, 2014. Link
-
Organic Syntheses. "2-Thiophenethiol and General Thiophene Functionalization." Org.[2][5][6] Synth. Coll. Vol. 4, p.918. Link
-
CN Patent 106892895A. "Method for preparing 2-acetylthiophene (Applicable to Propionyl Analogs)." Google Patents. Link
-
Michaelides, M. R., et al. "An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline." Canadian Journal of Chemistry, 2022. (Cites Zn(OTf)2 method).[1] Link
Sources
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